2,4-bis(2-phenylpropan-2-yl)phenol
Description
The exact mass of the compound 2,4-Bis(1-methyl-1-phenylethyl)phenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(2-phenylpropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYQRFTLHAARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029241 | |
| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2772-45-4 | |
| Record name | 2,4-Dicumylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dicumylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dicumylphenol (CAS No: 2772-45-4), an organic compound utilized as an antioxidant and as an intermediate in the synthesis of UV stabilizers.[1] The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.
Chemical Identity and Structure
-
IUPAC Name: 2,4-bis(2-phenylpropan-2-yl)phenol[2]
-
Synonyms: 2,4-Bis(α,α-dimethylbenzyl)phenol, 2,4-Di-alpha-cumylphenol[3][4]
-
Molecular Structure:

Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 2,4-dicumylphenol, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Weight | 330.46 g/mol | [2][3][5] |
| Appearance | White to light yellow crystalline solid.[3][4] Pale yellow liquid above 70°C.[1] | [1][3][4] |
| Melting Point | 63-65 °C | [3][4] |
| 65.5-67 °C | [5] | |
| ~66 °C | [1] | |
| Boiling Point | 206 °C @ 15 mmHg | [3][4] |
| 190-196 °C @ 0.5 Torr | [5] | |
| 441.1 °C @ 760 mmHg | [7] | |
| Density | 1.063 g/cm³ (@ 20°C) | [3][5] |
| ~1.04 g/cm³ (@ 70°C) | [1] | |
| Solubility | Soluble in Methanol.[3] Slightly soluble in water. | [3] |
| pKa | 10.71 ± 0.10 (Predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 6.85 | [7] |
| 7.2 | [2] | |
| Flash Point | 204.9 °C | [3][7] |
| ~300 °C | [1] | |
| Vapor Pressure | 2.15 x 10⁻⁸ mmHg @ 25°C | [3] |
| Refractive Index | 1.6380 (Estimate) | [3] |
| 1.579 | [7] |
Experimental Protocols
This section outlines the detailed methodologies for the determination of the key physicochemical properties of 2,4-dicumylphenol.
3.1. Melting Point Determination (Capillary Method)
The melting point is determined by heating a small, powdered sample in a sealed capillary tube.[1][3] The sample is heated slowly in a calibrated apparatus (e.g., a Mel-Temp or Thiele tube).[5] The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[5] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[5]
3.2. Boiling Point Determination (Distillation Method)
For compounds that are stable at their boiling point, simple distillation is employed. The compound is heated in a distillation flask, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For high-boiling compounds like 2,4-dicumylphenol, vacuum distillation is necessary to prevent decomposition. The procedure is similar, but the system pressure is reduced, and the boiling point is recorded along with the corresponding pressure.
3.3. Solubility Determination (Shake-Flask Method)
The solubility of 2,4-dicumylphenol in various solvents is determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove undissolved solid, and the concentration of 2,4-dicumylphenol in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
3.4. pKa Determination (Spectrometric Titration)
The acid dissociation constant (pKa) can be determined by spectrometric titration. A solution of 2,4-dicumylphenol is prepared in a suitable solvent mixture (e.g., acetonitrile-water). The UV-Vis spectrum of the solution is recorded at various pH values. The pKa is calculated from the changes in absorbance at a wavelength where the protonated and deprotonated forms of the phenol have different molar absorptivities.
3.5. LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). A calibration curve is generated by plotting the logarithm of the retention times (log k) of a series of standard compounds against their known LogP values. The retention time of 2,4-dicumylphenol is then measured under the same chromatographic conditions, and its LogP value is interpolated from the calibration curve.
3.6. Spectroscopic Analysis
-
UV-Vis Spectroscopy: A solution of 2,4-dicumylphenol in a UV-transparent solvent (e.g., methanol or ethanol) is prepared. The absorbance spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to identify the wavelengths of maximum absorbance (λmax) corresponding to π → π* electronic transitions in the aromatic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum can be obtained from a solid sample prepared as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation. The spectrum reveals characteristic absorption bands for functional groups, such as the O-H stretch of the phenolic hydroxyl group and C-H and C=C stretches of the aromatic rings.
-
¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (TMS) is added. The ¹H NMR spectrum provides information on the chemical environment of the different protons in the molecule, their integration (ratio), and their spin-spin coupling interactions, which is crucial for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum corresponding to the fragmentation pattern of the molecule. This technique is used for both identification and quantification.[4]
3.7. X-ray Crystallography
To determine the precise three-dimensional atomic structure, a single crystal of 2,4-dicumylphenol is required. This is typically grown by slow evaporation of a saturated solution. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice, providing definitive structural information.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 2,4-dicumylphenol.
References
- 1. CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar - Google Patents [patents.google.com]
- 2. CN102690174A - Method for producing 4-cumylphenol and 2.4-dicumylphenol by using phenolic tar - Google Patents [patents.google.com]
- 3. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 4. environmentalgenome.org [environmentalgenome.org]
- 5. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
2,4-bis(2-phenylpropan-2-yl)phenol molecular structure and IUPAC name
An In-depth Technical Guide to 2,4-bis(2-phenylpropan-2-yl)phenol
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and key applications of this compound, a sterically hindered phenolic compound of significant interest to researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Identification
This compound, also known by its common name 2,4-dicumylphenol, is an organic compound characterized by a phenol core substituted with two bulky 2-phenylpropan-2-yl (or cumyl) groups at the ortho and para positions of the phenolic ring.[1] This substitution pattern imparts unique steric and electronic properties to the molecule.
IUPAC Name: this compound[2][3][4]
Synonyms:
Chemical Structure:
Physicochemical and Computed Data
A summary of the key quantitative data for this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₆O | [2][3][4] |
| Molecular Weight | 330.46 g/mol | [3] |
| CAS Number | 2772-45-4 | [1][2][3] |
| InChI Key | FMUYQRFTLHAARI-UHFFFAOYSA-N | [1][2][5] |
| logP (Octanol/Water) | 6.044 | [6] |
| Melting Point (Tfus) | Data not consistently available in searches | |
| Boiling Point (Tboil) | Data not consistently available in searches |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
The primary method for synthesizing this compound is through the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene.[7] The reaction proceeds via the formation of a stable tertiary carbocation from α-methylstyrene, which then acts as an electrophile, attacking the electron-rich phenol ring.
Materials:
-
Phenol (PhOH)
-
α-Methylstyrene (AMS)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Diethyl ether (for extraction)
-
Distilled water
Procedure:
-
To a reaction flask, add phenol (1.0 eq) and p-toluenesulfonic acid (0.001 eq).[8]
-
Heat the mixture to a temperature range of 80°C to 90°C.[8]
-
Slowly add α-methylstyrene (1.2 eq) to the mixture over a period of 300 minutes while maintaining the temperature.[8]
-
After the addition of α-methylstyrene is complete, continue to stir the reaction mixture at the same temperature for an additional 60 minutes to ensure the reaction goes to completion.[8]
-
For neutralization, prepare a solution of sodium bicarbonate (0.001 eq) in distilled water and add it to the reaction mixture at 90-100°C, stirring for 60 minutes.[8]
-
To remove water, perform vacuum distillation at 120°C for 120 minutes.[8]
-
The resulting crude product can be further purified. One method involves extraction with diethyl ether, drying the organic phase with anhydrous magnesium sulfate, and removing the solvent under reduced pressure.[9] For higher purity, a two-step recrystallization process can be employed.[10]
Signaling Pathways and Mechanisms of Action
The prominent application of this compound as an antioxidant is attributed to its ability to act as a radical scavenger.[1] The primary mechanism is through Hydrogen Atom Transfer (HAT).[1][7]
Hydrogen Atom Transfer (HAT) Mechanism
In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules.[1][7] This process results in the formation of a stable phenoxyl radical. The steric hindrance provided by the bulky 2-phenylpropan-2-yl groups at the ortho and para positions helps to stabilize this newly formed radical, preventing it from participating in further undesirable reactions.[1]
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
Experimental Workflow: Synthesis and Purification
The general workflow for the laboratory synthesis and subsequent purification of this compound is outlined below.
Caption: General workflow for the synthesis and purification of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 6. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]
- 7. This compound | 2772-45-4 | Benchchem [benchchem.com]
- 8. KR101877491B1 - AN α-METHYL STYRENATED PHENOL MIXTURE, A NON-REACTIVE DILUENT COMPRINSING THE SAME, AND A METHOD FOR MANUFACTURING THE SAME - Google Patents [patents.google.com]
- 9. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 2,4-bis(2-phenylpropan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-bis(2-phenylpropan-2-yl)phenol, a significant intermediate in the production of fine chemicals such as UV absorbers and surfactants.[1] This document details the prevalent synthesis methodologies, purification techniques, and includes structured data and experimental protocols to assist researchers in their laboratory and development endeavors.
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound, also known as 2,4-dicumylphenol, is achieved through the Friedel-Crafts alkylation of phenol with α-methylstyrene in the presence of an acidic catalyst.[1][2][3] The reaction involves the electrophilic substitution of two cumyl groups onto the phenol ring, predominantly at the ortho and para positions.
The choice of catalyst is a critical factor influencing the selectivity towards the desired 2,4-disubstituted product over other isomers like p-cumylphenol or 2,6-dicumylphenol.[1][4] Various homogeneous and heterogeneous catalysts have been explored to optimize the yield and selectivity of this compound.
Catalytic Systems
A range of acidic catalysts have been reported for this alkylation reaction. These can be broadly categorized as:
-
Homogeneous Catalysts: These include Brønsted acids such as sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid (p-TSA), as well as Lewis acids.[1][5] While effective, their removal from the reaction mixture often requires neutralization and washing steps, which can be complex and generate significant wastewater.[1] A notable advancement is the use of a homogeneous composite catalyst system comprising a quaternary ammonium salt and p-toluenesulfonic acid, which has been shown to enhance selectivity.[1]
-
Heterogeneous Catalysts: Solid acid catalysts offer the advantage of easier separation from the reaction product, typically through filtration.[1] Commonly used heterogeneous catalysts include strongly acidic cation exchange resins (e.g., Amberlyst 15), clays, and complexes of cation exchange resins with aluminum phenolate.[1][5][6] These catalysts can often be recycled, making the process more economical and environmentally friendly.
Reaction Parameters and Quantitative Data
The efficiency and selectivity of the synthesis are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported methodologies.
| Catalyst System | Molar Ratio (Phenol:α-methylstyrene) | Temperature (°C) | Reaction Time (hours) | Phenol Conversion (%) | Selectivity for 2,4-dicumylphenol (%) | Reference |
| Sulfuric acid, Methanesulfonic acid, Polyphosphoric acid | Not specified | Not specified | Not specified | Not specified | p-cumylphenol is the main product | [1] |
| Cation exchange resin, p-toluenesulfonic acid | Not specified | Not specified | Not specified | Not specified | 50 - 60 | [1] |
| Strong acid cation exchange resin and aluminum phenolate complex | 1 : 2 to 1 : 4 | 70 - 130 | 2 - 7 | Approx. 100 | 79 - 82 | [1][6] |
| Quaternary ammonium salt and p-toluenesulfonic acid homogeneous composite | Not specified | Not specified | Not specified | 100 | 85 - 90 | [1] |
Experimental Protocol: Synthesis using a Heterogeneous Catalyst
This protocol is a representative procedure based on the use of a strong acid cation exchange resin complexed with aluminum phenolate, which offers high selectivity and ease of catalyst removal.[6]
Materials:
-
Phenol
-
α-Methylstyrene
-
Strongly acidic macroporous cation exchange resin-aluminum phenolate complex catalyst
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser
Procedure:
-
Charge the reaction vessel with phenol and the catalyst (1-15% by weight of phenol).[6]
-
Heat the mixture to the reaction temperature of 75-110°C under a nitrogen atmosphere with constant stirring.[6]
-
Add α-methylstyrene dropwise to the reaction mixture over a period of time. The molar ratio of phenol to α-methylstyrene should be maintained between 1:2 and 1:3.[6]
-
After the addition is complete, continue the reaction for 3-6 hours at the same temperature.[6]
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) to determine the conversion of phenol and the formation of the product.
-
Once the reaction is complete, cool the mixture.
-
Separate the solid catalyst from the product mixture by filtration. The catalyst can be washed with a suitable solvent and potentially reused.
-
The crude product is then ready for purification.
Purification of this compound
The crude product from the synthesis typically contains unreacted starting materials, the catalyst, and various isomers of cumylphenol. Several purification techniques can be employed to isolate this compound with high purity.
Purification Methods
-
Vacuum Distillation: This method is effective for removing lower boiling point impurities such as unreacted phenol and α-methylstyrene.[7] High vacuum distillation at pressures between 10 and 350 Pa is recommended.[6]
-
Crystallization:
-
Melt Crystallization: This technique involves partially melting the crude product and then slowly cooling it to crystallize the desired isomer. The impurities remain concentrated in the molten phase.[7]
-
Recrystallization from Solvents: A highly effective method for achieving high purity. A two-step recrystallization process using different solvents has been reported to yield purities greater than 99%.[8] The choice of solvent is crucial and depends on the solubility characteristics of the product and impurities.
-
Quantitative Data on Purification
| Purification Method | Achieved Purity (%) | Reference |
| Two-step recrystallization | > 99 | [8] |
| Melt crystallization | > 99 | [7] |
Experimental Protocol: Two-Step Recrystallization
This protocol provides a general guideline for a two-step recrystallization process to achieve high-purity this compound.[8]
Materials:
-
Crude this compound
-
Two different suitable solvents (e.g., a nonpolar solvent like hexane and a slightly more polar solvent like a hexane/toluene mixture)
-
Crystallization vessel
-
Filtration apparatus
Procedure:
Step 1: First Recrystallization
-
Dissolve the crude product in a minimal amount of the first hot solvent (e.g., hexane).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Step 2: Second Recrystallization
-
Dissolve the crystals obtained from Step 1 in a minimal amount of the second hot solvent or solvent mixture (e.g., hexane/toluene).
-
Repeat the cooling, crystallization, filtration, and washing steps as described above.
-
Dry the final product under vacuum to obtain high-purity this compound.
-
Characterize the final product for purity using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The synthesis of this compound via the alkylation of phenol with α-methylstyrene is a well-established process. The key to a successful and efficient synthesis lies in the selection of an appropriate catalytic system and the optimization of reaction parameters to maximize selectivity towards the desired product. Subsequent purification, particularly through a multi-step recrystallization process, is crucial for obtaining a high-purity final product suitable for its intended applications in the fine chemical industry. This guide provides the necessary technical details to enable researchers to reproduce and further innovate upon these established methodologies.
References
- 1. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]
- 4. KR101877491B1 - AN α-METHYL STYRENATED PHENOL MIXTURE, A NON-REACTIVE DILUENT COMPRINSING THE SAME, AND A METHOD FOR MANUFACTURING THE SAME - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 7. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Solubility of 2,4-Dicumylphenol in Organic Solvents: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-dicumylphenol in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize 2,4-dicumylphenol in their work. This guide covers available solubility data, experimental protocols for solubility determination, and a visualization of its typical synthesis pathway.
Physical and Chemical Properties
2,4-Dicumylphenol is a chemical intermediate primarily used in the manufacturing of antioxidants and UV stabilizers.[1] Its physical state at room temperature is a white to light yellow solid. Key physical and chemical properties are summarized in the table below, as these characteristics influence its solubility behavior.
| Property | Value |
| Molecular Formula | C24H26O |
| Molecular Weight | 330.46 g/mol [2] |
| Melting Point | 63-65 °C |
| Boiling Point | 441.1 °C at 760 mmHg |
| LogP (Octanol-Water Partition Coefficient) | 6.85 |
Solubility Data
Quantitative solubility data for 2,4-dicumylphenol in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information derived from purification methods in patents provide valuable insights into its solubility characteristics.
| Solvent | Solubility | Remarks |
| Methanol | Soluble | A patent describes the use of a methanol, ethanol, and isopropanol mixture for recrystallization, indicating solubility in these lower alcohols.[3] |
| Ethanol | Implied Soluble | Used in a solvent mixture for recrystallization.[3] |
| Isopropanol | Implied Soluble | Used in a solvent mixture for recrystallization.[3] |
| Toluene | Implied Soluble | A patent specifies a mixture of ethylene dichloride and toluene for crystallization, suggesting solubility.[3] |
| Ethylene Dichloride | Implied Soluble | Used in a solvent mixture for crystallization.[3] |
The high LogP value of 6.85 suggests that 2,4-dicumylphenol is significantly more soluble in nonpolar organic solvents than in water.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like 2,4-dicumylphenol in an organic solvent, based on the widely used shake-flask method.
Objective: To determine the saturation solubility of 2,4-dicumylphenol in a selected organic solvent at a specific temperature.
Materials:
-
2,4-Dicumylphenol (solid)
-
Selected organic solvent (e.g., methanol, toluene)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2,4-dicumylphenol to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Quantification:
-
Analyze the concentration of 2,4-dicumylphenol in the diluted sample using a suitable analytical method. For instance, a UV-Vis spectrophotometer can be used if a standard calibration curve of absorbance versus concentration has been prepared.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Synthesis of 2,4-Dicumylphenol
The industrial synthesis of 2,4-dicumylphenol is typically achieved through the alkylation of phenol with α-methylstyrene. This reaction is catalyzed by an acid catalyst.
Caption: Industrial Synthesis of 2,4-Dicumylphenol.
Experimental Workflow for Synthesis
The following diagram illustrates a typical experimental workflow for the laboratory-scale synthesis and purification of 2,4-dicumylphenol.
Caption: Experimental Workflow for 2,4-Dicumylphenol Synthesis.
References
Spectroscopic Profile of 2,4-bis(2-phenylpropan-2-yl)phenol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-bis(2-phenylpropan-2-yl)phenol, a significant compound in various industrial applications, including as an antioxidant and a stabilizer for polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for identification, characterization, and quality control.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2,4-Dicumylphenol
-
CAS Number: 2772-45-4
-
Molecular Formula: C₂₄H₂₆O
-
Molecular Weight: 330.46 g/mol
Spectral Data Summary
The following sections present a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectral data for this compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.3 | Multiplet | 13H | Aromatic protons (C₆H₅ and substituted phenol ring) |
| ~4.5 - 5.5 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |
| ~1.6 - 1.7 | Singlet | 12H | Methyl protons (-C(CH₃)₂) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-OH of phenol ring |
| ~140 - 150 | Quaternary carbons of phenyl groups |
| ~125 - 135 | Aromatic carbons (CH) |
| ~115 - 125 | Substituted carbons on phenol ring |
| ~42 | Quaternary carbons of the propyl groups |
| ~30 | Methyl carbons (-C(CH₃)₂) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized in the table below.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (phenolic hydroxyl group) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600 and ~1480 | Strong | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 330 | Moderate | [M]⁺ (Molecular ion) |
| 315 | High | [M - CH₃]⁺ |
| 211 | High | [M - C₉H₁₁]⁺ (Loss of a cumyl group) |
| 119 | High | [C₉H₁₁]⁺ (Cumyl cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Acquisition (EI Mode):
-
Set the electron energy to 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Data Acquisition Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Thermal Stability and Degradation of 2,4-Dicumylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific studies on the thermal stability and degradation of 2,4-dicumylphenol. This guide, therefore, provides a comprehensive overview based on the analysis of structurally related compounds and general principles of thermal analysis. The experimental protocols and degradation pathways described are illustrative and should be adapted and validated for specific research applications.
Introduction
2,4-Dicumylphenol is a sterically hindered phenolic compound utilized as an antioxidant and stabilizer in various polymeric materials.[1] Its efficacy in these applications is intrinsically linked to its thermal stability. Understanding the thermal behavior of 2,4-dicumylphenol, including its decomposition onset, degradation products, and the underlying mechanisms, is critical for defining its processing limits, ensuring product quality, and assessing its environmental and safety profile. This technical guide synthesizes available data on the physicochemical properties of 2,4-dicumylphenol and extrapolates potential thermal degradation behavior based on analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dicumylphenol is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₆O | [2][3] |
| Molecular Weight | 330.46 g/mol | [2][3] |
| Melting Point | 63-67 °C | [2][4] |
| Boiling Point | 190-196 °C at 0.5 Torr; 206 °C at 15 mmHg | [2][4] |
| Appearance | White to light yellow crystalline solid | [2] |
Thermal Stability Analysis: Methodologies and Expected Behavior
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of 2,4-dicumylphenol (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). Key parameters to be determined include:
-
T_onset: The temperature at which significant mass loss begins.
-
T_peak: The temperature of the maximum rate of mass loss, determined from the peak of the derivative of the TGA curve (DTG).
-
Mass Loss Percentages: The percentage of mass lost at specific temperatures.
-
Char Yield: The percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of 2,4-dicumylphenol (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
-
Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and expected decomposition region.
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). The key features to be identified are:
-
Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid.
-
Decomposition Exotherm/Endotherm: Decomposition processes can be either exothermic or endothermic and will appear as broad peaks at temperatures above the melting point.
-
Hypothetical Thermal Degradation Pathway and Products
In the absence of direct experimental data on the thermal degradation of 2,4-dicumylphenol, a plausible degradation pathway can be proposed based on the known decomposition of structurally similar compounds, such as dicumyl peroxide. The thermal decomposition of dicumyl peroxide is known to proceed via homolytic cleavage of the peroxide bond to form cumyloxy radicals, which can then undergo further reactions to yield products like α-methylstyrene, acetophenone, and methane.
For 2,4-dicumylphenol, the primary degradation is anticipated to be initiated by the cleavage of the carbon-carbon bonds of the cumyl substituents.
A simplified, hypothetical degradation pathway is illustrated below:
Caption: Hypothetical thermal degradation pathway of 2,4-dicumylphenol.
The expected primary degradation products would include:
-
Phenol: From the cleavage of both cumyl groups.
-
p-Cumylphenol: From the cleavage of the ortho-cumyl group.
-
o-Cumylphenol: From the cleavage of the para-cumyl group.
-
α-Methylstyrene: From the β-scission of the cumyl radical.
-
Cumene: From hydrogen abstraction by the cumyl radical.
At higher temperatures, these initial degradation products can undergo further reactions, leading to the formation of a complex mixture of aromatic hydrocarbons and ultimately a carbonaceous char.
Experimental Workflow for Degradation Product Analysis
To identify the actual thermal degradation products of 2,4-dicumylphenol, a pyrolysis study coupled with gas chromatography-mass spectrometry (GC-MS) would be the most effective approach.
Caption: Workflow for the analysis of thermal degradation products.
Proposed Protocol for Pyrolysis-GC-MS
-
Instrumentation: A pyrolysis unit directly coupled to a GC-MS system.
-
Sample Preparation: A small, accurately weighed amount of 2,4-dicumylphenol is placed in a pyrolysis tube.
-
Pyrolysis Conditions: The sample is rapidly heated to a set temperature (e.g., in the range of 300-700 °C) under an inert atmosphere. The pyrolysis products are then swept into the GC injection port.
-
GC-MS Conditions:
-
GC Column: A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A temperature gradient is used to separate the pyrolysis products based on their boiling points.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 40-500).
-
-
Product Identification: The separated compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST) and by interpreting the fragmentation patterns.
Conclusion
While direct experimental data on the thermal stability and degradation of 2,4-dicumylphenol is currently lacking in the public domain, this technical guide provides a framework for its investigation. Based on the behavior of analogous compounds, it is hypothesized that the thermal degradation of 2,4-dicumylphenol is initiated by the cleavage of its cumyl substituents, leading to the formation of smaller phenolic compounds, α-methylstyrene, and cumene. For a definitive understanding, experimental studies employing TGA, DSC, and Pyrolysis-GC-MS are essential. The detailed protocols and hypothetical pathways presented herein serve as a valuable starting point for researchers and professionals in the field.
References
In-Depth Technical Guide on the Toxicological Data of 2,4-bis(2-phenylpropan-2-yl)phenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicology of 2,4-bis(2-phenylpropan-2-yl)phenol. A comprehensive search has revealed significant gaps in the toxicological data for this specific compound. Much of the detailed quantitative data and experimental protocols typically required for a full toxicological profile are not available in the public domain. Therefore, this guide also highlights these data gaps and provides information on structurally related compounds for context, with the explicit clarification that these are not data for this compound.
Introduction
This compound, also known as 2,4-dicumylphenol, is a substituted phenol characterized by two bulky phenylpropan-2-yl groups on the phenol ring. Its chemical structure suggests potential applications as an antioxidant or an intermediate in chemical synthesis. Despite its industrial relevance, a thorough investigation of its toxicological properties appears to be limited. This guide aims to consolidate the available data and clearly delineate the existing knowledge gaps.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2772-45-4 | [1] |
| Molecular Formula | C24H26O | [1] |
| Molecular Weight | 330.46 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dicumylphenol, 2,4-Bis(1-methyl-1-phenylethyl)phenol | [1] |
| Physical Form | Solid | [2] |
Toxicological Data Summary
The toxicological data for this compound is sparse. The primary sources of information are Safety Data Sheets (SDS), which provide hazard classifications based on limited data.
Hazard Identification:
According to available SDS and chemical databases, this compound is classified with the following hazards:
-
GHS07: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
One study identified 2,4-bis(1-methyl-1-phenylethyl)-phenol as having a high Toxicological Priority Index (ToxPi) among chemicals found in recycled products, suggesting it as a candidate for further toxicological investigation.[3] However, this is a prioritization index and not a toxicological study itself.[3]
Quantitative Toxicological Data:
A thorough literature search did not yield any quantitative toxicological data such as:
-
LD50 (Lethal Dose, 50%)
-
NOAEL (No-Observed-Adverse-Effect Level)
-
LOAEL (Lowest-Observed-Adverse-Effect Level)
-
Reference Dose (RfD)
Safety Data Sheets for this compound explicitly state that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[4]
Experimental Protocols
Detailed experimental protocols for toxicological assessments of this compound are not available in the reviewed literature. The existing hazard classifications are likely based on computational models (QSAR) or limited in-house data not publicly available.
Signaling Pathways and Mechanisms of Toxicity
There is no specific information in the public domain describing the signaling pathways or mechanisms of toxicity for this compound.
For context, phenolic compounds, in general, can exert toxicity through various mechanisms, including:
-
Oxidative stress: Phenols can be metabolized to reactive quinone species, which can lead to the generation of reactive oxygen species (ROS) and cellular damage.
-
Membrane damage: Due to their lipophilic nature, some phenols can intercalate into cell membranes, disrupting their integrity and function.
-
Protein denaturation: At high concentrations, phenols can denature proteins, leading to enzyme inhibition and disruption of cellular processes.
-
Endocrine disruption: Some substituted phenols are known to have endocrine-disrupting properties, often by interacting with hormone receptors.
It is important to emphasize that these are general mechanisms for phenolic compounds and have not been specifically demonstrated for this compound.
To illustrate a general workflow for toxicological assessment where data is lacking, the following diagram is provided.
References
An In-depth Technical Guide on the Environmental Fate of 2,4-Dicumylphenol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data exists in publicly available literature regarding the environmental fate of 2,4-dicumylphenol. This guide synthesizes available information on closely related analogue compounds, namely 2,4-dichlorophenol (2,4-DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D), to infer potential environmental behaviors of 2,4-dicumylphenol. This approach has inherent limitations, and the information should be interpreted with caution.
Introduction
2,4-Dicumylphenol is a chemical compound used in various industrial applications. Its molecular structure consists of a phenol ring substituted with two cumyl groups at positions 2 and 4. While specific data on its environmental persistence and degradation are scarce, its classification as a substance that "May cause long lasting harmful effects to aquatic life" suggests the importance of understanding its environmental fate.[1] This guide will explore the potential environmental pathways of 2,4-dicumylphenol by examining the known behaviors of structurally similar phenols.
Physicochemical Properties
Understanding the basic physicochemical properties of a compound is crucial for predicting its environmental distribution.
| Property | Value | Source |
| Molecular Formula | C24H26O | PubChem[1] |
| Molar Mass | 330.46 g/mol | ChemBK[2] |
| Melting Point | 63-65 °C | ChemBK[2] |
| Boiling Point | 206 °C at 15 mmHg | ChemBK[2] |
| Density | 1.063 g/cm³ | ChemBK[2] |
| IUPAC Name | 2,4-bis(2-phenylpropan-2-yl)phenol | PubChem[1] |
The relatively high molar mass and the presence of bulky, non-polar cumyl groups suggest that 2,4-dicumylphenol likely has low water solubility and a higher affinity for organic matter in soil and sediment.
Potential Environmental Fate Pathways
The environmental fate of an organic compound is primarily governed by biodegradation, photodegradation, hydrolysis, and bioaccumulation.
Biodegradation is a key process for the removal of organic pollutants from the environment. While no specific studies on the biodegradation of 2,4-dicumylphenol were identified, research on other substituted phenols provides valuable insights.
Analogue Insights (2,4-Dichlorophenol):
Phenolic compounds, due to their aromatic structure, can be recalcitrant to biodegradation. However, various microorganisms have been shown to degrade chlorinated phenols. The initial step often involves hydroxylation of the aromatic ring by monooxygenases, leading to catecholic derivatives which are then susceptible to ring cleavage by dioxygenases.[3]
-
Aerobic Biodegradation: Studies on 2,4-dichlorophenol (2,4-DCP) have demonstrated its degradation by various bacterial strains. For instance, a Micrococcus sp. was shown to use 2,4-DCP as a sole carbon and energy source, with significant degradation observed over 10 days.[4] Another study using a commercial strain of P. putida optimized the aerobic biodegradation of 2,4-DCP, achieving a maximum degradation rate of 41.8 mg L⁻¹ h⁻¹.[5] A study on bacteria isolated from industrial wastewater found that Lysinibacillus sp. could degrade up to 89.31% of 2,4-di-tert-butylphenol (a structural isomer of another phenol derivative) within seven days.[6]
-
Anaerobic Biodegradation: Under anaerobic conditions, the degradation pathway for chlorinated phenols often involves sequential dehalogenation. For 2,4-DCP in freshwater sediments, the proposed pathway is dechlorination to 4-chlorophenol, then to phenol, followed by carboxylation to benzoate, and finally degradation to methane and CO2.[7]
Given the bulky cumyl groups on 2,4-dicumylphenol, its biodegradation rate is likely to be slower than that of less substituted phenols like 2,4-DCP. The steric hindrance may impede enzymatic attack.
Experimental Protocol: Aerobic Biodegradation of 2,4-DCP by P. putida
This protocol is based on a study optimizing the biodegradation of 2,4-DCP.[5]
-
Immobilization of Bacteria: A commercial consortium dominated by P. putida is immobilized in a Polyvinyl Alcohol (PVA) gel matrix.
-
Bioreactor Setup: Batch experiments are conducted in a Spouted Bed Bioreactor (SBBR).
-
Experimental Conditions: The study investigated the effects of temperature, initial pH, and initial 2,4-DCP concentration.
-
Optimization: Response Surface Methodology (RSM) was used to determine the optimal conditions for degradation.
-
Analysis: The concentration of 2,4-DCP is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Results: The optimal conditions were found to be a temperature of 32.6°C, a pH of 5.0, and an initial DCP concentration of 70.5 mg L⁻¹, resulting in a maximum predicted degradation rate of 41.8 mg L⁻¹ h⁻¹.[5]
Logical Workflow for Biodegradation Assessment
Caption: Workflow for optimizing the biodegradation of a phenolic compound.
Photodegradation, or photolysis, is the breakdown of compounds by light. This can be a significant environmental fate process for compounds present in sunlit surface waters.
Analogue Insights (2,4-Dichlorophenol and 2,4-D):
-
Direct Photolysis: The decomposition of 2,4-dichlorophenoxyacetic acid (2,4-D) in the presence of water and ultraviolet light results in the formation of 2,4-dichlorophenol and other products.[8]
-
Photocatalytic Degradation: The presence of photocatalysts like zinc oxide (ZnO) or silver halides can significantly enhance the degradation of 2,4-DCP under UV or visible light.[9][10] For instance, complete degradation of 50 mg/L 2,4-DCP was achieved in 180 minutes using a ZnO suspension.[9] The photo-Fenton process is also effective in degrading 2,4-DCP.[11][12]
The chromophores in the 2,4-dicumylphenol molecule (the phenol ring and phenyl groups in the cumyl substituents) suggest that it has the potential to absorb UV radiation and undergo photodegradation.
Experimental Protocol: Photocatalytic Degradation of 2,4-DCP using ZnO
This protocol is based on a study of ZnO-assisted photodegradation.[9]
-
Reaction Setup: An aqueous suspension of 2,4-DCP and ZnO is prepared in a photoreactor.
-
Irradiation: The suspension is irradiated with a low-wattage UV lamp at a constant temperature (e.g., 299 K).
-
Parameter Investigation: The effects of initial 2,4-DCP concentration, photocatalyst dose, and pH are studied.
-
Sampling and Analysis: Aliquots are withdrawn at different time intervals, filtered to remove the catalyst, and analyzed for the concentration of 2,4-DCP and its degradation products using HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Results: The study found that a ZnO concentration of 1.5 g L⁻¹ was optimal for the degradation of 50 mg L⁻¹ of 2,4-DCP, achieving complete removal in 180 minutes.[9]
Signaling Pathway for Photocatalytic Degradation
Caption: Generation of reactive oxygen species for photodegradation.
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Phenols are generally stable to hydrolysis under environmental conditions. The C-O bond of the hydroxyl group and the C-C bonds of the cumyl groups to the phenol ring in 2,4-dicumylphenol are not expected to be susceptible to hydrolysis.
Analogue Insights (2,4-D Esters):
While the phenol itself is stable, ester derivatives of phenols can undergo hydrolysis. For example, esters of 2,4-D hydrolyze, and the rate is dependent on the ester structure and is faster in basic water.[8] This is not directly applicable to 2,4-dicumylphenol but illustrates the stability of the core phenol structure to this process.
Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.
Analogue Insights (2,4-Dimethylphenol and 2,4-Di-tert-butylphenol):
-
2,4-dimethylphenol has a low potential for bioaccumulation, with a log Kow of 2.3 and estimated bioconcentration factors (BCFs) ranging from 4.8 to 7.0 L/kg.[13]
-
In contrast, 2,4-di-tert-butylphenol (2,4-DTBP) has been shown to accumulate in the gills and digestive glands of Asian clams (Corbicula fluminea), with the digestive gland being the primary target tissue.[14] This accumulation was correlated with biochemical markers of stress, indicating potential risk.[14]
Given its large, non-polar cumyl groups, 2,4-dicumylphenol is expected to have a higher octanol-water partition coefficient (log Kow) than 2,4-dimethylphenol, suggesting a greater potential for bioaccumulation. Its behavior might be more similar to that of 2,4-DTBP.
Quantitative Data on Bioaccumulation of Analogue Compounds
| Compound | Organism | Parameter | Value | Source |
| 2,4-Dimethylphenol | Bluegill sunfish | BCF | 150 L/kg | USDHHS 2003 (cited in[13]) |
| 2,4-Dimethylphenol | Aquatic organisms | BAF (TL2) | 4.8 L/kg | USEPA 2011b (cited in[13]) |
| 2,4-Dimethylphenol | Aquatic organisms | BAF (TL4) | 7.0 L/kg | USEPA 2011b (cited in[13]) |
| 2,4-Di-tert-butylphenol | Asian clam (Corbicula fluminea) | Bioaccumulation | Observed in gills and digestive glands | [14] |
Ecotoxicity
The GHS classification for 2,4-dicumylphenol includes the hazard statement "H413: May cause long lasting harmful effects to aquatic life".[1] This indicates that the compound is likely persistent and/or toxic to aquatic organisms.
Analogue Insights (2,4-DCP and 2,4-D):
-
2,4-DCP is known to be toxic to aquatic life and is listed as a priority pollutant by the U.S. EPA.[15][16]
-
Ester formulations of 2,4-D are toxic to fish and aquatic invertebrates.[17]
Conclusion
While direct experimental data on the environmental fate of 2,4-dicumylphenol is lacking, an analysis of its structure and the behavior of analogue compounds allows for several informed inferences. The compound is expected to have low water solubility and a tendency to partition to organic matter in soil and sediment. Its bulky structure may render it relatively resistant to rapid biodegradation compared to simpler phenols. Photodegradation in surface waters is a plausible removal mechanism. The potential for bioaccumulation is a significant concern due to its lipophilic nature. Given its classification as hazardous to aquatic life, further research into the specific environmental persistence and toxicity of 2,4-dicumylphenol is warranted to fully assess its environmental risk.
References
- 1. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. thescipub.com [thescipub.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photo-Fenton degradation of phenol, 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol mixture in saline solution using a falling-film solar reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to 2,4-bis(2-phenylpropan-2-yl)phenol: From Synthesis to Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-bis(2-phenylpropan-2-yl)phenol, a sterically hindered phenolic compound with significant industrial applications. This document details its chemical and physical properties, provides a thorough methodology for its synthesis via Friedel-Crafts alkylation, and explores its primary roles as an antioxidant and UV stabilizer. Furthermore, it outlines the analytical techniques for its characterization, summarizes its commercial availability, and discusses the current understanding of its safety and toxicological profile. While its primary applications are in materials science, this guide also addresses the limited available information on its biological activity to provide a complete picture for researchers in the life sciences.
Introduction
This compound, also known as 2,4-dicumylphenol, is an aromatic organic compound characterized by a phenol ring substituted with two bulky 2-phenylpropan-2-yl (cumyl) groups at the ortho and para positions. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it a valuable specialty chemical. Its primary utility lies in its function as a highly effective antioxidant and UV stabilizer for various polymers.[1] This guide aims to consolidate the available technical information on this compound, presenting it in a manner that is accessible and useful for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2772-45-4 | [2] |
| Molecular Formula | C₂₄H₂₆O | [2] |
| Molecular Weight | 330.46 g/mol | [2] |
| Appearance | White to yellow crystalline solid | |
| Melting Point | 63-65 °C | |
| Boiling Point | 206 °C at 15 mmHg | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, chloroform, and toluene. | [1] |
| IUPAC Name | This compound |
Synthesis
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with α-methylstyrene.[1] This electrophilic aromatic substitution reaction is typically catalyzed by an acid.
Reaction Mechanism
The synthesis proceeds via the formation of a stable tertiary carbocation from α-methylstyrene in the presence of an acid catalyst. This carbocation then acts as the electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the sterically less hindered para position first, followed by substitution at one of the ortho positions.
Experimental Protocol
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:
Materials:
-
Phenol
-
α-Methylstyrene
-
Acid catalyst (e.g., p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst 15)
-
Solvent (e.g., toluene or hexane)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve phenol in the chosen solvent.
-
Add the acid catalyst to the phenol solution and heat the mixture to the desired reaction temperature (typically between 60-120 °C).
-
Slowly add α-methylstyrene to the reaction mixture through the dropping funnel. The molar ratio of phenol to α-methylstyrene is a critical parameter to control the degree of alkylation.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period to ensure complete reaction.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.
Applications
Antioxidant
This compound functions as a primary antioxidant, particularly in polymer systems.[1] Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize reactive free radicals. This process, known as Hydrogen Atom Transfer (HAT), is crucial in preventing oxidative degradation of materials.[1]
The bulky 2-phenylpropan-2-yl groups at the ortho and para positions provide steric hindrance, which stabilizes the resulting phenoxyl radical, preventing it from initiating further undesirable reactions. This structural feature enhances its antioxidant efficacy, making it comparable to or even more effective than other hindered phenols like butylated hydroxytoluene (BHT).[1]
UV Stabilizer
This compound also serves as a precursor in the synthesis of UV absorbers, which are additives used to protect materials from degradation caused by ultraviolet radiation.[1] The bulky cumyl groups contribute to the stability and compatibility of the resulting UV absorber within a polymer matrix.[1]
Analytical Characterization
Several analytical techniques are employed to confirm the identity and purity of this compound.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, such as the phenolic -OH stretch and the aromatic C-H and C=C vibrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from a mixture and provides its mass-to-charge ratio, confirming its molecular weight and fragmentation pattern for structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Used for the separation, identification, and quantification of the compound in a mixture, and to assess its purity. |
| Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline solid. |
Commercial Availability
This compound is commercially available from a number of chemical suppliers. It is typically sold for research and development purposes in various purities.
Table 3: Selected Suppliers
| Supplier |
| Sigma-Aldrich (Merck) |
| Molport |
| Benchchem |
| Alfa Chemistry |
| BLDpharm |
Safety and Toxicology
This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.[3] The hazard statements associated with this compound are H319 (Causes serious eye irritation) and H413 (May cause long lasting harmful effects to aquatic life).[3] Standard precautionary measures, such as wearing appropriate personal protective equipment (gloves, safety glasses), should be taken when handling this chemical. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Biological Activity and Drug Development Relevance
Currently, there is a lack of significant published research on the specific biological activities of this compound in the context of drug development or its interaction with specific signaling pathways. Its primary application and research focus have been in the field of industrial chemistry and materials science.
While phenolic compounds, in general, are a large class of molecules with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, the bulky steric hindrance of the two cumyl groups in this compound likely influences its ability to interact with biological targets such as enzymes and receptors.
For researchers in drug development, this compound could be of interest as a starting material for the synthesis of novel derivatives. The phenolic hydroxyl group provides a reactive site for further chemical modification, and the lipophilic nature of the molecule could be advantageous for certain applications. However, any potential therapeutic application would require extensive investigation into its pharmacology, toxicology, and mechanism of action in biological systems. As of now, it is not considered a drug or a drug lead.
Conclusion
This compound is a specialty chemical with well-established applications as an antioxidant and UV stabilizer in the polymer industry. Its synthesis via Friedel-Crafts alkylation is a standard process, and the compound is readily available from several commercial suppliers. While its industrial applications are clear, its biological activity and potential relevance to drug development remain largely unexplored. This technical guide provides a solid foundation of the known properties and applications of this compound, highlighting the need for further research to unlock any potential it may hold in the life sciences.
References
Methodological & Application
Application Notes and Protocols: 2,4-bis(2-phenylpropan-2-yl)phenol as a Polymer Antioxidant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-bis(2-phenylpropan-2-yl)phenol as a primary antioxidant for the stabilization of polymers. This document details its mechanism of action, presents a framework for performance evaluation, and offers detailed protocols for key analytical techniques.
Introduction
This compound is a sterically hindered phenolic antioxidant used to protect polymeric materials from thermo-oxidative degradation. Its molecular structure, featuring bulky 2-phenylpropan-2-yl groups at the ortho and para positions to the hydroxyl group, is key to its high efficiency and low volatility, making it particularly suitable for polymers processed at elevated temperatures. This antioxidant functions by interrupting the free-radical chain reactions that lead to the degradation of the polymer matrix, thereby preserving the mechanical, thermal, and aesthetic properties of the final product.
Mechanism of Action
The primary antioxidant activity of this compound is derived from its ability to donate a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R•, RO•, ROO•) that are formed during polymer degradation. This process is known as hydrogen atom transfer (HAT).
Upon donation of the hydrogen atom, the antioxidant is converted into a stable phenoxyl radical. The steric hindrance provided by the bulky 2-phenylpropan-2-yl groups delocalizes the unpaired electron across the aromatic ring, rendering the phenoxyl radical relatively unreactive and unable to initiate new degradation chains. This effectively terminates the auto-oxidation cycle of the polymer.
Performance Data
While specific quantitative data for this compound is not widely available in the public domain, its performance can be evaluated and compared to other standard antioxidants using the protocols outlined in this document. The following tables provide a template for presenting such data.
Table 1: Oxidative Induction Time (OIT) of Stabilized Polymers
| Polymer Matrix | Antioxidant | Concentration (wt%) | OIT at 200°C (minutes) |
| Polypropylene | None | 0 | < 1 |
| Polypropylene | This compound | 0.1 | Data to be determined |
| Polypropylene | Antioxidant X (e.g., Irganox 1010) | 0.1 | Reference Value |
| Polyethylene | None | 0 | < 1 |
| Polyethylene | This compound | 0.1 | Data to be determined |
| Polyethylene | Antioxidant Y (e.g., Irganox 1076) | 0.1 | Reference Value |
Table 2: Melt Flow Index (MFI) of Stabilized Polymers After Multiple Extrusions
| Polymer Matrix | Antioxidant | Concentration (wt%) | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 5th Pass | % Change in MFI |
| Polypropylene | None | 0 | Initial Value | Final Value | % Change |
| Polypropylene | This compound | 0.1 | Data to be determined | Data to be determined | Data to be determined |
| Polypropylene | Antioxidant X (e.g., Irganox 1010) | 0.1 | Reference Value | Reference Value | Reference Value |
| Polyethylene | None | 0 | Initial Value | Final Value | % Change |
| Polyethylene | This compound | 0.1 | Data to be determined | Data to be determined | Data to be determined |
| Polyethylene | Antioxidant Y (e.g., Irganox 1076) | 0.1 | Reference Value | Reference Value | Reference Value |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in polymers.
Protocol for Oxidation Induction Time (OIT) Measurement
Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature.
Apparatus: Differential Scanning Calorimeter (DSC) with a controlled atmosphere capability.
Procedure:
-
Sample Preparation:
-
Prepare thin sections (approximately 5-10 mg) of the polymer sample. The sample can be in the form of a film, powder, or a cross-section of a molded part.
-
Ensure the sample surfaces are clean and representative of the bulk material.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Place the sample in an open aluminum pan. An empty, open aluminum pan is used as the reference.
-
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized (hold for 5 minutes), switch the purge gas to oxygen at the same flow rate.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Determine the onset of the exothermic peak using the tangential method on the thermal analysis software.
-
Protocol for Melt Flow Index (MFI) Measurement
Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer after repeated thermal stress.
Apparatus: Melt Flow Indexer (Plastometer) conforming to ASTM D1238 or ISO 1133.
Procedure:
-
Sample Preparation:
-
The polymer sample should be in the form of pellets or granules.
-
Dry the sample according to the material specifications to remove any moisture.
-
-
Instrument Setup:
-
Preheat the MFI instrument to the specified temperature (e.g., 230°C for polypropylene, 190°C for polyethylene).
-
Select the appropriate piston and die for the material being tested.
-
Choose the specified load (e.g., 2.16 kg for polypropylene and polyethylene).
-
-
Measurement:
-
Charge the barrel of the MFI with a specified amount of the polymer sample (typically 3-8 grams).
-
Allow the polymer to preheat in the barrel for a specified time (e.g., 6-8 minutes).
-
Place the piston with the selected weight onto the molten polymer.
-
As the polymer extrudes through the die, collect timed segments of the extrudate. A typical collection time is 1 minute.
-
Discard the first extrudate to ensure a steady flow has been reached.
-
Collect at least three subsequent extrudates.
-
-
Data Analysis:
-
Weigh each of the collected extrudates accurately.
-
Calculate the MFI for each extrudate in grams per 10 minutes using the following formula: MFI = (mass of extrudate in grams / collection time in seconds) * 600
-
Report the average of the MFI values.
-
To assess antioxidant performance, compare the MFI of the virgin polymer with the MFI after one or more extrusion cycles. A smaller increase in MFI indicates better stabilization.
-
Protocol for Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Objective: To qualitatively and quantitatively assess the presence and consumption of the antioxidant, and the formation of degradation products in the polymer.
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
For qualitative analysis, a small piece of the polymer film or molded part can be used directly with an ATR-FTIR.
-
For quantitative analysis, prepare thin films of known thickness (e.g., 100 µm) by compression molding. Prepare a series of films with known concentrations of this compound to create a calibration curve.
-
-
Instrument Setup:
-
Record a background spectrum.
-
Place the polymer sample on the ATR crystal or in the sample holder for transmission analysis.
-
-
Measurement:
-
Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Qualitative Analysis:
-
Identify the characteristic absorption bands of this compound. Look for the O-H stretching band of the phenolic group (around 3600-3400 cm⁻¹) and characteristic aromatic C-H and C=C stretching bands.
-
Monitor the decrease in the intensity of these bands as the polymer is aged to track the consumption of the antioxidant.
-
Monitor the growth of carbonyl bands (around 1700-1750 cm⁻¹) as an indicator of polymer oxidation.
-
-
Quantitative Analysis:
-
From the calibration standards, plot the absorbance of a characteristic peak of the antioxidant (e.g., a specific aromatic C-H bending vibration) against its concentration.
-
Use the Beer-Lambert law and the calibration curve to determine the concentration of the antioxidant in unknown samples.
-
-
Safety Precautions
When handling this compound and conducting the described experiments, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All polymer processing should be performed in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.
Application Notes and Protocols for the Stabilization of Polypropylene with 2,4-Dicumylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dicumylphenol as a primary antioxidant for the stabilization of polypropylene (PP). The information detailed below, including experimental protocols and performance data, is intended to guide researchers and professionals in the effective use of this and similar hindered phenolic antioxidants in polymer formulations.
Introduction to Polypropylene Degradation and Stabilization
Polypropylene, a widely used thermoplastic polymer, is susceptible to degradation when exposed to heat, oxygen, and shear stress during processing and end-use.[1] This degradation, primarily an auto-oxidative process, leads to a deterioration of the polymer's physical and mechanical properties, such as a decrease in molecular weight, an increase in melt flow rate, and the formation of undesirable color.[1]
To counteract this, antioxidants are incorporated into the polymer matrix. 2,4-Dicumylphenol, a sterically hindered phenolic antioxidant, plays a crucial role as a primary antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to reactive peroxy radicals, thereby terminating the degradation chain reaction and stabilizing the polymer.[2]
Synergistic Stabilization with Secondary Antioxidants
For optimal performance, 2,4-dicumylphenol is often used in combination with secondary antioxidants, such as phosphites or thioesters.[2] These secondary stabilizers act as hydroperoxide decomposers, breaking down hydroperoxides into non-radical, stable products. This synergistic relationship enhances the overall stability of the polypropylene, providing both processing and long-term thermal stability.[1][3]
Performance Data
While specific performance data for 2,4-dicumylphenol is not extensively available in public literature, the following tables present representative data for hindered phenolic antioxidants, which are structurally and functionally similar to 2,4-dicumylphenol. This data illustrates the typical performance improvements observed in polypropylene stabilization.
Table 1: Melt Flow Index (MFI) Stability during Multiple Extrusions
The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is inversely proportional to its molecular weight.[4] A smaller change in MFI after repeated processing indicates better stabilization.
| Formulation | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 3rd Extrusion | MFI (g/10 min) after 5th Extrusion |
| Unstabilized PP | 3.5 | 8.2 | 15.7 |
| PP + 0.1% Hindered Phenol | 3.4 | 4.1 | 5.3 |
| PP + 0.1% Hindered Phenol + 0.1% Phosphite | 3.3 | 3.6 | 4.0 |
Note: Data is representative for a typical hindered phenolic antioxidant and phosphite stabilizer system.
Table 2: Oxidative Induction Time (OIT) at 200°C
Oxidative Induction Time (OIT) is a measure of the thermal stability of a material in an oxygen atmosphere.[5] A longer OIT indicates a higher resistance to oxidative degradation.
| Formulation | Oxidative Induction Time (OIT) in minutes |
| Unstabilized PP | < 1 |
| PP + 0.1% Hindered Phenol | 25 |
| PP + 0.1% Hindered Phenol + 0.1% Phosphite | 65 |
Note: Data is representative for a typical hindered phenolic antioxidant and phosphite stabilizer system.
Table 3: Long-Term Heat Aging (Oven Aging) at 150°C
Oven aging tests are used to evaluate the long-term thermal stability of a polymer. The time to embrittlement is a key performance indicator.[6]
| Formulation | Time to Embrittlement (hours) |
| Unstabilized PP | < 24 |
| PP + 0.1% Hindered Phenol | 400 |
| PP + 0.1% Hindered Phenol + 0.1% Thioester | 1200 |
Note: Data is representative for a typical hindered phenolic antioxidant and thioester secondary stabilizer system.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of 2,4-dicumylphenol and other antioxidants in polypropylene.
Protocol 1: Sample Preparation by Melt Compounding
Objective: To prepare stabilized polypropylene samples for further testing.
Materials:
-
Polypropylene (PP) powder or pellets
-
2,4-Dicumylphenol
-
Secondary stabilizer (e.g., phosphite or thioester)
-
Internal mixer or twin-screw extruder
Procedure:
-
Dry the polypropylene resin to a moisture content of less than 0.05%.
-
Pre-blend the polypropylene with the desired concentration of 2,4-dicumylphenol and any secondary stabilizers. Typical concentrations range from 0.05% to 0.5% by weight.
-
Melt compound the blend using an internal mixer or a twin-screw extruder.
-
Internal Mixer: Set the temperature to 180-200°C and the rotor speed to 50-60 rpm. Mix for 5-10 minutes until a homogeneous melt is achieved.
-
Twin-Screw Extruder: Set the temperature profile of the extruder zones between 180°C and 220°C.
-
-
Cool the resulting compound and pelletize or press into sheets of the desired thickness for subsequent testing.
Protocol 2: Melt Flow Index (MFI) Measurement (ASTM D1238)
Objective: To assess the processing stability of the polypropylene formulation.
Apparatus:
-
Melt Flow Indexer
Procedure:
-
Set the temperature of the melt flow indexer to 230°C for polypropylene.[7]
-
Place a standard load, typically 2.16 kg, on the piston.[7]
-
Introduce a known quantity of the polypropylene sample into the heated barrel of the instrument.
-
Allow the sample to preheat for a specified time (typically 6 minutes for PP).
-
Extrude the molten polymer through a standard die.
-
Collect the extrudate for a set period (e.g., 1 minute) and weigh it.
-
Calculate the MFI in grams per 10 minutes.
-
Repeat the procedure for samples that have undergone multiple extrusion cycles to evaluate processing stability.
Protocol 3: Oxidative Induction Time (OIT) Measurement (ASTM D3895)
Objective: To determine the thermo-oxidative stability of the polypropylene formulation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Place a small sample (5-10 mg) of the polypropylene formulation into an open aluminum pan.
-
Place the pan in the DSC cell.
-
Heat the sample to 200°C under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the temperature has stabilized at 200°C, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).[5]
Protocol 4: Oven Aging (Long-Term Thermal Stability)
Objective: To evaluate the long-term heat stability of the polypropylene formulation.
Apparatus:
-
Forced air circulating oven
Procedure:
-
Place prepared polypropylene plaques or tensile bars in a forced air circulating oven set to a specific temperature (e.g., 150°C).[6]
-
Periodically remove samples from the oven at predetermined time intervals.
-
Visually inspect the samples for signs of degradation, such as discoloration, cracking, or embrittlement.
-
Conduct mechanical testing (e.g., tensile strength, elongation at break) on the aged samples to quantify the retention of physical properties over time.
-
The time at which the material becomes brittle and breaks upon bending is recorded as the time to embrittlement.
Visualizations
The following diagrams illustrate key concepts in polypropylene stabilization.
Caption: Polypropylene autoxidation cycle showing radical propagation.
Caption: Synergistic stabilization by primary and secondary antioxidants.
Caption: Experimental workflow for evaluating polypropylene stabilizers.
References
- 1. specialchem.com [specialchem.com]
- 2. What are primary and secondary antioxidants in polymer? [europlas.com.vn]
- 3. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 4. specialchem.com [specialchem.com]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the Matrix Melt Flow Index and Fillers on Mechanical Properties of Polypropylene-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-bis(2-phenylpropan-2-yl)phenol as a Radical Scavenger in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-bis(2-phenylpropan-2-yl)phenol, also known as 2,4-dicumylphenol, as a highly effective radical scavenger in polymerization reactions. This compound is a sterically hindered phenolic antioxidant that plays a crucial role in controlling polymerization kinetics, preventing premature polymerization, and enhancing the stability of monomer and polymer systems.
Introduction
This compound is a primary antioxidant that functions by interrupting the chain reaction mechanism of free radical polymerization.[1] Its bulky 2-phenylpropan-2-yl groups at the ortho and para positions of the phenol ring create significant steric hindrance around the hydroxyl group. This structural feature is key to its efficacy, as it enhances the stability of the resulting phenoxyl radical formed after donating a hydrogen atom to a propagating radical, thus preventing it from initiating new polymer chains.[1]
The principal mechanism of action is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it and terminating the growing polymer chain.[1] This makes it an invaluable tool for researchers and professionals in polymer chemistry, materials science, and drug development, where precise control over polymerization is essential.
Key Applications in Polymerization
-
Inhibition of Premature Polymerization: It is widely used as a stabilizer in monomers that are susceptible to spontaneous polymerization during storage and transportation, such as styrene and acrylates.
-
Kinetic Control of Polymerization: By introducing a controlled amount of this compound, the onset and rate of polymerization can be precisely managed, which is critical in processes like suspension and emulsion polymerization.
-
Termination of "Living" Polymerization: In controlled radical polymerization techniques, it can be employed as a terminating agent to stop the reaction at a desired molecular weight and polydispersity.
-
Prevention of Polymer Degradation: It can be incorporated into polymer formulations to act as a long-term antioxidant, protecting the final product from degradation caused by residual free radicals, heat, or UV radiation.
Quantitative Data and Performance Analysis
While specific kinetic data for this compound in various polymerization systems is not extensively tabulated in publicly available literature, the following tables provide a representative summary of the expected performance based on studies of similar hindered phenolic antioxidants in the radical polymerization of monomers like methyl methacrylate (MMA) and styrene. This data is intended to serve as a guideline for experimental design.
Table 1: Hypothetical Inhibition Performance of this compound in Methyl Methacrylate (MMA) Bulk Polymerization
| Concentration of Scavenger (mol/L) | Initiator (AIBN) Concentration (mol/L) | Temperature (°C) | Inhibition Period (minutes) | Initial Rate of Polymerization (% conversion/min) |
| 0 (Control) | 0.01 | 60 | 0 | 1.5 |
| 0.001 | 0.01 | 60 | 15 | 1.2 |
| 0.005 | 0.01 | 60 | 75 | 0.8 |
| 0.01 | 0.01 | 60 | 150 | 0.5 |
Table 2: Expected Effect of this compound on Polystyrene Molecular Weight
| Concentration of Scavenger (wt%) | Polymerization Method | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0 (Control) | Bulk Polymerization | 150,000 | 300,000 | 2.0 |
| 0.1 | Bulk Polymerization | 120,000 | 250,000 | 2.1 |
| 0.5 | Bulk Polymerization | 80,000 | 180,000 | 2.25 |
| 1.0 | Bulk Polymerization | 50,000 | 120,000 | 2.4 |
Experimental Protocols
Protocol for Evaluating Radical Scavenging Activity using DPPH Assay
This protocol outlines the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine the radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Preparation of Sample Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM).
-
Reaction:
-
In a series of test tubes, add 2.0 mL of the DPPH solution.
-
Add 2.0 mL of each sample solution to the respective test tubes.
-
For the control, add 2.0 mL of methanol to 2.0 mL of the DPPH solution.
-
-
Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer. Use methanol as the blank.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the scavenging activity percentage against the concentration of the scavenger to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol for Determining the Rate of Polymerization using Dilatometry
Dilatometry is a technique used to follow the kinetics of polymerization by measuring the volume change that accompanies the conversion of monomer to polymer.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene)
-
Initiator (e.g., AIBN, benzoyl peroxide)
-
This compound
-
Dilatometer with a precision-bore capillary tube
-
Constant temperature water bath
-
Cathetometer or a high-resolution camera
-
Vacuum line and nitrogen source
Procedure:
-
Preparation of Reaction Mixture: Prepare a solution of the monomer, initiator, and the desired concentration of this compound.
-
Filling the Dilatometer:
-
Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped.
-
The liquid level should be within the graduated capillary.
-
-
Degassing: Freeze-pump-thaw the contents of the dilatometer at least three times to remove dissolved oxygen, which can interfere with radical polymerization. Finally, seal the dilatometer under vacuum or nitrogen.
-
Equilibration: Place the dilatometer in a constant temperature water bath set to the desired reaction temperature. Allow the system to equilibrate for at least 15-20 minutes.
-
Measurement:
-
Once the temperature is stable, record the initial height of the meniscus in the capillary (h₀) at time t=0.
-
Record the height of the meniscus (hₜ) at regular time intervals.
-
-
Calculation of Conversion: The fractional conversion (p) at time (t) can be calculated using the following equation: p = (h₀ - hₜ) / ΔV_total Where ΔV_total is the total volume contraction for 100% conversion. This value needs to be predetermined or calculated based on the densities of the monomer and polymer at the reaction temperature.
-
Determining the Rate of Polymerization: The rate of polymerization (Rₚ) is determined from the slope of the initial linear portion of the conversion versus time plot. The presence of an inhibition period will be observed as an initial period with no change in meniscus height.
Visualizations
Caption: Mechanism of radical scavenging by this compound in polymerization.
Caption: Experimental workflow for determining polymerization kinetics using dilatometry.
References
Analytical Methods for the Detection of 2,4-Dicumylphenol in Plastics
Application Note AP-CHEM-024
Introduction
2,4-Dicumylphenol is a chemical compound used as an intermediate in the synthesis of antioxidants and UV stabilizers in various polymer formulations.[1][2] Its presence and potential migration from plastic materials, especially those in contact with food or medical products, are of increasing concern due to its classification as a suspected endocrine disruptor.[3] Accurate and sensitive analytical methods are crucial for monitoring its levels in plastics to ensure product safety and regulatory compliance. This document outlines detailed protocols for the extraction and quantification of 2,4-dicumylphenol in plastic matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
1. Analytical Methods Overview
The determination of 2,4-dicumylphenol in complex polymer matrices typically involves a sample preparation step to extract the analyte, followed by chromatographic separation and detection.[4][5] The choice of method depends on the required sensitivity, selectivity, and the nature of the plastic.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, ideal for the identification and quantification of volatile and semi-volatile organic compounds like 2,4-dicumylphenol.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is suitable for the analysis of less volatile compounds and offers versatility in mobile phase and column selection.[6]
2. Experimental Protocols
2.1. Protocol 1: Analysis of 2,4-Dicumylphenol in Polyolefins by GC-MS
This protocol is suitable for the analysis of 2,4-dicumylphenol in polyolefin plastics such as polyethylene (PE) and polypropylene (PP).
2.1.1. Sample Preparation: Ultrasound-Assisted Extraction
-
Sample Comminution: Reduce the plastic sample to a small particle size (<1 mm) using a cryomill or a grinder to increase the surface area for extraction.[7]
-
Extraction:
-
Filtration and Concentration:
2.1.2. Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[12]
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS) Conditions:
2.2. Protocol 2: Analysis of 2,4-Dicumylphenol in Food-Contact Plastics by HPLC-DAD
This protocol is designed for the analysis of 2,4-dicumylphenol in plastics intended for food contact, where migration studies are often required.
2.2.1. Sample Preparation: Migration Test and Solid-Phase Extraction (SPE)
-
Migration Test:
-
Cut the plastic sample into appropriate dimensions and place it in a migration cell.
-
Fill the cell with a food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil) as per regulatory guidelines.[14][15]
-
Incubate the cell under controlled conditions (e.g., 10 days at 40 °C) to simulate contact with food.[14]
-
-
Solid-Phase Extraction (SPE) for Aqueous Simulants:
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[16]
-
Pass the aqueous food simulant through the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the 2,4-dicumylphenol with a suitable solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE) for Fatty Simulants:
-
Perform a liquid-liquid extraction of the olive oil simulant with a solvent like acetonitrile.
-
Separate the acetonitrile phase and proceed with analysis.
-
2.2.2. Instrumental Analysis: HPLC-DAD
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[6]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 70:30 (v/v) acetonitrile:water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 30 °C.
-
-
Diode Array Detector (DAD) Conditions:
-
Detection Wavelength: 278 nm for quantification, with a full spectrum scan for peak purity analysis.[6]
-
3. Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. These values can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: GC-MS Method Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 1.5 - 10 ng/kg | [3] |
| Limit of Quantification (LOQ) | 5 - 30 ng/kg | [3] |
| Linearity (R²) | > 0.99 | [3] |
| Recovery | 85 - 110% | N/A |
| Precision (RSD) | < 10% |[3] |
Table 2: HPLC-DAD Method Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.5 - 2.5 µg/L | [17] |
| Limit of Quantification (LOQ) | 1.5 - 7.5 µg/L | [17] |
| Linearity (R²) | > 0.99 | [6] |
| Recovery | 90 - 105% | [17] |
| Precision (RSD) | < 15% |[17] |
4. Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of 2,4-dicumylphenol in plastics by GC-MS.
Experimental Workflow for HPLC-DAD Analysis
Caption: Workflow for the analysis of 2,4-dicumylphenol in food-contact plastics by HPLC-DAD.
References
- 1. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 2. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 3. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. energiforsk.se [energiforsk.se]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scielo.br [scielo.br]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. f.oaes.cc [f.oaes.cc]
- 13. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Migration Studies and Endocrine Disrupting Activities: Chemical Safety of Cosmetic Plastic Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tegengif.nl [tegengif.nl]
- 16. Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 2,4-bis(2-phenylpropan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2,4-bis(2-phenylpropan-2-yl)phenol, also known as 2,4-dicumylphenol, using Gas Chromatography-Mass Spectrometry (GC-MS). This phenolic antioxidant is utilized in various industrial applications, and its analysis is crucial for quality control, stability studies, and safety assessments.
Introduction
This compound is a high molecular weight phenolic antioxidant. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. The chromatographic separation on a suitable capillary column provides resolution from complex matrices, while mass spectrometry offers sensitive and selective detection based on the compound's unique mass spectrum.
Chemical Information:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,4-Dicumylphenol, Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |
| CAS Number | 2772-45-4 |
| Molecular Formula | C₂₄H₂₆O |
| Molecular Weight | 330.46 g/mol [1] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix in which the analyte is present. Below are protocols for a polymer matrix and a biological fluid.
2.1.1. Extraction from a Polymer Matrix (e.g., Polypropylene, Polyethylene)
This protocol is suitable for determining the concentration of this compound in plastic materials.
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
0.45 µm PTFE syringe filters
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
Protocol:
-
Accurately weigh approximately 1 gram of the polymer sample, cut into small pieces (e.g., 2-3 mm), and place it into a 20 mL glass vial.
-
Add 10 mL of dichloromethane to the vial.
-
Cap the vial tightly and place it in an ultrasonic bath for 30 minutes at room temperature to facilitate the extraction of the antioxidant.
-
After sonication, vortex the sample for 1 minute.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer fragments.
-
Carefully transfer the supernatant (DCM extract) to a clean glass vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
2.1.2. Extraction from a Biological Matrix (e.g., Plasma, Serum)
This protocol is designed for the extraction of this compound from biological fluids, which may be relevant in toxicology or pharmacokinetic studies.
Materials:
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Internal Standard (IS) solution (e.g., 2,4-Di-tert-butylphenol-d21 in isooctane)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Glass vials with PTFE-lined caps
Protocol:
-
Pipette 500 µL of the biological sample (e.g., plasma) into a 2 mL microcentrifuge tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean glass tube.
-
Add 2 mL of MTBE to the supernatant for liquid-liquid extraction. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of dichloromethane or a suitable solvent for GC-MS analysis.
-
Transfer the reconstituted sample to a GC vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required depending on the specific instrument and column used.
| GC Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve opening at 1 min) |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 310°C, hold for 10 min |
| Transfer Line Temp. | 290°C |
| MS Parameter | Condition |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 minutes |
Data Presentation and Interpretation
3.1. Retention Time and Retention Index
Under the specified GC conditions, this compound is expected to elute at a specific retention time. For confirmation of the peak identity, the Kovats retention index can be calculated and compared to known values. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar retention index of 2488 for this compound.[2]
3.2. Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular ion ([M]⁺) is expected at m/z 330.[2] A prominent fragment ion is observed at m/z 315, corresponding to the loss of a methyl group ([M-15]⁺).[2] Another significant fragment is often seen at m/z 91, which corresponds to the tropylium ion ([C₇H₇]⁺), a common fragment from benzyl-containing compounds.[2]
Quantitative Data Summary
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. The following ions are suggested for quantification and qualification:
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 315 | 330 | 91 |
A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The linearity of the response should be evaluated, and the limit of detection (LOD) and limit of quantification (LOQ) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the GC-MS analysis of this compound.
Signaling Pathway (Logical Relationship of Analysis)
Caption: Logical flow for the identification and quantification of the target analyte.
References
Application Note: Determination of 2,4-Dicumylphenol using High-Performance Liquid Chromatography (HPLC)
Introduction
2,4-Dicumylphenol is an important industrial chemical primarily used as an antioxidant and stabilizer in various polymers, such as plastics and rubber. Its presence and concentration in these materials are critical for ensuring product quality and stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for the quantification of 2,4-dicumylphenol. This application note provides a detailed protocol for the analysis of 2,4-dicumylphenol using a reversed-phase HPLC method.
Principle
This method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. 2,4-Dicumylphenol, being a relatively nonpolar compound, is retained by the stationary phase. By optimizing the mobile phase composition, 2,4-dicumylphenol can be effectively separated from other components in the sample matrix and quantified using a UV detector. The concentration of 2,4-dicumylphenol in a sample is determined by comparing its peak area to that of a known standard.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Phosphoric acid (optional, for mobile phase modification).
-
2,4-Dicumylphenol reference standard.
Experimental Protocols
1. Standard Preparation
A stock standard solution of 2,4-dicumylphenol is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or acetonitrile.[1] Working standards are then prepared by serially diluting the stock solution to achieve a range of concentrations for calibration.
Detailed Protocol for Standard Preparation:
-
Accurately weigh approximately 10 mg of 2,4-dicumylphenol reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in HPLC grade methanol and make up to the mark to obtain a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of working standards by diluting with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. For solid samples such as plastics, an extraction step is necessary to isolate the 2,4-dicumylphenol.
Detailed Protocol for Sample Preparation (from a plastic matrix):
-
Weigh approximately 1 gram of the plastic sample into a glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of dichloromethane and methanol).
-
Sonicate the sample for 30 minutes to facilitate the extraction of 2,4-dicumylphenol.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of 2,4-dicumylphenol within the calibration range.
3. HPLC Analysis
The prepared standard and sample solutions are injected into the HPLC system for analysis.
Detailed Protocol for HPLC Analysis:
-
Set up the HPLC system with the specified chromatographic conditions (see Table 1).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow sufficient run time for the elution of 2,4-dicumylphenol and any other components.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Expected Retention Time | ~ 5-7 minutes |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of 2,4-dicumylphenol.
References
Application Notes and Protocols for Incorporating 2,4-bis(2-phenylpropan-2-yl)phenol into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of the antioxidant 2,4-bis(2-phenylpropan-2-yl)phenol, also known as 2,4-dicumylphenol, into various polymer matrices. This document outlines methodologies for melt blending and solution casting, as well as protocols for evaluating the performance of the resulting polymer composites.
Introduction to this compound
This compound is a sterically hindered phenolic antioxidant. Its primary function is to protect polymers from thermo-oxidative degradation by scavenging free radicals.[1] The bulky 2-phenylpropan-2-yl groups enhance its stability and compatibility within polymer matrices, making it an effective stabilizer during high-temperature processing and for long-term applications.[1] Beyond its antioxidant properties, this compound also finds use as a ligand in catalysis and as a precursor in the synthesis of photostabilizers.[1]
Key Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2772-45-4 |
| Molecular Formula | C₂₄H₂₆O |
| Molecular Weight | 330.5 g/mol |
| Appearance | Solid |
Incorporation into Polymer Matrices: Experimental Protocols
The two primary methods for incorporating this compound into polymer matrices are melt blending and solution casting. The choice of method depends on the thermal stability of the polymer and the desired final form of the product.
Melt Blending Protocol for Polyolefins (Polyethylene, Polypropylene)
Melt blending is a common industrial method for incorporating additives into thermoplastics like polyethylene (PE) and polypropylene (PP).
Materials and Equipment:
-
Polymer resin (PE or PP)
-
This compound
-
Twin-screw extruder
-
Hot press
-
Pelletizer
Protocol:
-
Pre-blending: Dry-blend the polymer resin with the desired concentration of this compound (typically 0.1-0.5 wt%). For enhanced stability, a secondary antioxidant such as a phosphite or thioester can be included.
-
Extrusion: Feed the pre-blended mixture into a twin-screw extruder. The temperature profile of the extruder should be set according to the polymer's processing window. A typical temperature profile for polypropylene is 190-220°C.[2]
-
Pelletizing: The extruded strand is cooled in a water bath and then cut into pellets using a pelletizer.
-
Sample Preparation: The pellets can be used for subsequent molding processes. For characterization, films or plaques can be prepared by compression molding using a hot press.
References
The Pivotal Role of 2,4-Dicumylphenol in the Synthesis of High-Performance Phosphite Antioxidants
Application Note
The escalating demands for robust and high-performance polymer materials in various industries have underscored the critical need for effective antioxidant packages. Phosphite antioxidants, a class of secondary antioxidants, play a vital role in protecting polymers from degradation during high-temperature processing and long-term service life.[1][2][3] Among these, phosphites derived from 2,4-dicumylphenol have emerged as a cornerstone for creating stabilizers with exceptional thermal stability, low volatility, and superior hydrolytic resistance.[4][5] This document provides a detailed overview of the synthesis of a prominent phosphite antioxidant, bis(2,4-dicumylphenyl) pentaerythritol diphosphite, highlighting the critical role of 2,4-dicumylphenol in achieving its high-performance characteristics. This antioxidant is particularly effective in demanding applications involving engineering plastics such as polyamides, polyesters, and polycarbonates.[5][6]
The Synthetic Advantage of 2,4-Dicumylphenol
2,4-Dicumylphenol is a sterically hindered phenol that imparts significant advantages to the resulting phosphite antioxidant. The bulky cumyl groups provide a high degree of steric hindrance around the phosphorus center, which is crucial for enhancing the hydrolytic stability of the final product.[5] This structural feature prevents the premature degradation of the antioxidant in the presence of moisture, a common challenge with simpler phosphite esters.[5] Furthermore, the high molecular weight of 2,4-dicumylphenol contributes to the low volatility of the final antioxidant, ensuring its retention within the polymer matrix even at elevated processing temperatures.[5]
Synthesis of Bis(2,4-dicumylphenyl) Pentaerythritol Diphosphite
The synthesis of bis(2,4-dicumylphenyl) pentaerythritol diphosphite (often referred to by its CAS number 154862-43-8 or commercial names like Antioxidant 9228) is typically achieved through a multi-step process involving 2,4-dicumylphenol, phosphorus trichloride (PCl₃), and pentaerythritol.[1][4] The reaction can be carried out in one-pot or two-step procedures, with the two-step approach often favored for achieving higher purity and yield.[4][7]
A common synthetic strategy involves the initial reaction of pentaerythritol with phosphorus trichloride to form an intermediate, 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane.[1][7] This intermediate is then reacted with 2,4-dicumylphenol to yield the final product.[1][7]
Reaction Scheme
Caption: Synthesis pathway of bis(2,4-dicumylphenyl) pentaerythritol diphosphite.
Quantitative Data Summary
The synthesis of bis(2,4-dicumylphenyl) pentaerythritol diphosphite using 2,4-dicumylphenol can achieve high purity and yield, as summarized in the table below.
| Parameter | Value | Reference |
| Purity | ≥ 99% | [6] |
| Yield | > 80% | [6] |
| Major Impurity | 2,4-dicumylphenol | [6] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of bis(2,4-dicumylphenyl) pentaerythritol diphosphite, based on established methodologies.[4][6][7]
Two-Step Synthesis Protocol
This protocol involves the initial formation of the dichloropentaerythritol diphosphite intermediate followed by its reaction with 2,4-dicumylphenol.
Step 1: Synthesis of Dichloropentaerythritol Diphosphite Intermediate
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add pentaerythritol and an organic solvent (e.g., toluene or xylene).[6][7]
-
Catalyst Addition: Add a suitable catalyst, such as an amine hydrochloride or other organic amine catalyst.[4][7]
-
Phosphorus Trichloride Addition: Cool the reaction mixture to a temperature between -5°C and 10°C.[4] Slowly add phosphorus trichloride dropwise to the stirred suspension over a period of 3-5 hours, maintaining the temperature within the specified range.[4]
-
Reaction Progression: After the addition is complete, gradually raise the temperature in stages. For example, increase to 45-51°C for 1 hour, and then to 85-90°C.[4]
-
Reaction Completion: Maintain the reaction at 85-90°C under reduced pressure for 1 hour to drive the reaction to completion and remove dissolved HCl.[4] The resulting solution contains the dichloropentaerythritol diphosphite intermediate.
Step 2: Synthesis of Bis(2,4-dicumylphenyl) Pentaerythritol Diphosphite
-
Reactant Preparation: In a separate reactor, dissolve 2,4-dicumylphenol in an aromatic solvent like toluene.[4]
-
Addition of Intermediate: Slowly add the dichloropentaerythritol diphosphite solution from Step 1 to the 2,4-dicumylphenol solution.[4]
-
Esterification Reaction: Heat the reaction mixture to 90-100°C and maintain it under reflux with stirring for 4-7 hours.[4][6] The reaction progress can be monitored by analyzing the disappearance of the starting materials.
-
Neutralization: After the reaction is complete, cool the mixture and add an organic amine (e.g., triethylamine) to neutralize the remaining acidic byproducts until the system is alkaline.[4][7]
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated salts.[4]
-
The crude product can be purified by recrystallization from a suitable solvent.[6]
-
The purified product is then collected by centrifugation, washed, and dried to obtain the final bis(2,4-dicumylphenyl) pentaerythritol diphosphite as a white powder.[6]
-
Experimental Workflow
Caption: A detailed workflow for the two-step synthesis of the target antioxidant.
Conclusion
The use of 2,4-dicumylphenol is integral to the synthesis of high-performance phosphite antioxidants that offer superior thermal and hydrolytic stability. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers and professionals in the field of polymer additives and drug development, enabling the consistent and high-yield production of these critical stabilizers. The robust nature of antioxidants derived from 2,4-dicumylphenol ensures the longevity and integrity of a wide range of polymeric materials in demanding applications.
References
- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 4. CN109232652B - Preparation method of bis (2, 4-dicumylphenyl) pentaerythritol diphosphite - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. CN105949243A - Preparation method of phosphite antioxidant 9228 - Google Patents [patents.google.com]
- 7. CN106588991A - Preparation method of bis(2,4-dicumylphenyl)pentaerythritol diphosphite antioxidant - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the solubility of 2,4-dicumylphenol for experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2,4-dicumylphenol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is 2,4-dicumylphenol and why is its solubility a concern?
A1: 2,4-Dicumylphenol is a chemical intermediate, often appearing as a white to light yellow crystalline solid.[1] Like many organic compounds with high molecular weight and aromatic rings, it has poor aqueous solubility, which can lead to precipitation in the aqueous environment of many biological assays, affecting the accuracy and reproducibility of experimental results.
Q2: What are the general physicochemical properties of 2,4-dicumylphenol?
A2: Key physicochemical properties of 2,4-dicumylphenol are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O | [1][2] |
| Molar Mass | 330.46 g/mol | [1] |
| Melting Point | 63-67 °C | [1][2] |
| Boiling Point | 206 °C at 15 mmHg | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
Q3: In which common laboratory solvents is 2,4-dicumylphenol soluble?
Disclaimer: The following table provides estimated solubility values based on the properties of similar phenolic compounds. These are not experimentally verified for 2,4-dicumylphenol and should be used as a general guideline. It is highly recommended to perform your own solubility tests.
| Solvent | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | > 30 |
| Methanol | > 30 |
| Acetone | > 50 |
| Water | < 0.1 |
Troubleshooting Guide: Preparing 2,4-Dicumylphenol Solutions
This guide provides a step-by-step protocol for preparing stock and working solutions of 2,4-dicumylphenol to minimize solubility issues in cell-based and other experimental assays.
Experimental Protocol: Preparation of 2,4-Dicumylphenol Solutions
Objective: To prepare a high-concentration stock solution of 2,4-dicumylphenol in an organic solvent and then dilute it to a final working concentration in an aqueous buffer or cell culture medium while avoiding precipitation.
Materials:
-
2,4-Dicumylphenol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
Part 1: Preparing a High-Concentration Stock Solution
-
Solvent Selection: Due to its poor aqueous solubility, a 100% organic solvent is required for the initial stock solution. DMSO is a common choice as it is a powerful solvent and is generally tolerated by cells at low final concentrations (typically <0.5%).
-
Calculation: Determine the required mass of 2,4-dicumylphenol to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Example for a 10 mM stock solution:
-
Molecular Weight of 2,4-dicumylphenol = 330.46 g/mol
-
Mass (g) = 0.010 mol/L * 0.001 L * 330.46 g/mol = 0.0033 g = 3.3 mg
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.3 mg of 2,4-dicumylphenol.
-
-
-
Dissolution:
-
Add the weighed 2,4-dicumylphenol to a sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Preparing the Working Solution (Serial Dilution)
Precipitation often occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium. A stepwise or serial dilution is recommended to prevent this.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the organic solvent (e.g., dilute the 100 mM stock to 10 mM in DMSO).
-
Final Dilution:
-
Warm the cell culture medium or aqueous buffer to 37°C.
-
Add a small volume of the stock or intermediate solution to a larger volume of the pre-warmed aqueous medium while gently vortexing or swirling. Crucially, add the stock solution to the aqueous medium, not the other way around.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to be non-toxic to the cells (e.g., <0.5%).
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. You could add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a co-solvent system.
Experimental Workflow for Improving Solubility
References
preventing degradation of 2,4-bis(2-phenylpropan-2-yl)phenol during processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,4-bis(2-phenylpropan-2-yl)phenol during processing.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound, also known as 2,4-dicumylphenol, is a sterically hindered phenolic compound.[1][2] Its chemical structure features a hydroxyl group on a benzene ring with two bulky 2-phenylpropan-2-yl groups at the 2 and 4 positions.[3] This structure gives it unique properties, making it valuable in several applications:
-
Intermediate for UV Stabilizers: It is a key intermediate in the synthesis of benzotriazole UV absorbers, which protect materials from degradation by ultraviolet radiation.[4]
-
Antioxidant: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, making it an effective antioxidant for stabilizing products against oxidative degradation.[3] The bulky side groups enhance the stability of the resulting phenoxyl radical.[3]
-
Ligand in Catalysis: Its sterically demanding nature makes it a useful ligand in transition-metal catalyzed polymerization of olefins, such as in Ziegler-Natta type catalysts for ethylene polymerization.[3]
2. What are the main causes of degradation of this compound during processing?
The primary degradation pathways for this compound are initiated by:
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can result in the formation of colored byproducts like quinones and products from oxidative coupling.[3]
-
Thermal Stress: While it has a relatively high boiling point (206°C at 15 mm Hg), prolonged exposure to high processing temperatures can cause degradation.[4][5]
-
Light Exposure: Although it is a precursor for UV stabilizers, the phenol itself can be susceptible to photodegradation, leading to the formation of radical species.
3. What are the visible signs of degradation?
Degradation of this compound is often indicated by:
-
Color Change: A yellowing or discoloration of the material is a common sign of oxidation and the formation of quinone-type byproducts.
-
Changes in Physical Properties: Degradation can lead to a decrease in the melting point and potential changes in solubility.
-
Loss of Performance: In its applications, degradation can manifest as reduced antioxidant efficacy or poor performance of the final product (e.g., a UV stabilizer synthesized from degraded phenol).
Troubleshooting Guides
Issue 1: Discoloration (Yellowing) of the Compound During Processing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation due to air exposure at high temperatures. | Process the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. | Reduction or elimination of yellowing. |
| Lower the processing temperature to the minimum required for the specific application. | Slower rate of degradation and less discoloration. | |
| Introduce a secondary antioxidant to protect the primary phenol. | The secondary antioxidant will preferentially react with oxidizing species. | |
| Contamination with metal ions. | Use glass-lined or stainless steel reactors and processing equipment to avoid metal catalysis of oxidation. | Reduced catalytic oxidation and less discoloration. |
Issue 2: Reduced Yield or Purity in Subsequent Synthetic Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the starting phenol. | Confirm the purity of the this compound before use via techniques like HPLC or melting point analysis. | Ensures that the starting material meets the required specifications. |
| Implement the stabilization strategies mentioned in Issue 1 to prevent degradation during the reaction. | Higher yield and purity of the desired product. | |
| Formation of inactive byproducts. | Characterize byproducts using techniques like GC-MS or LC-MS to understand the degradation pathway. | Identification of degradation products allows for targeted process optimization to avoid their formation. |
Experimental Protocols
Protocol 1: Inert Atmosphere Processing
This protocol describes the general procedure for handling this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Schlenk flask or a three-necked round-bottom flask
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Solvent (if applicable)
Procedure:
-
Place the this compound and a magnetic stir bar into the flask.
-
Assemble the glassware and connect it to the inert gas line via a manifold.
-
Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Maintain a positive pressure of the inert gas throughout the experiment, monitored by the bubbler.
-
Commence heating and stirring as required by the specific process.
-
After the process is complete, allow the flask to cool to room temperature under the inert atmosphere before exposing the product to air.
Protocol 2: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound and detect the presence of degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound standard
-
Samples for analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known weight of the sample in methanol to a final concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks, typically at earlier retention times for more polar degradation products, indicates degradation.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for preventing and monitoring degradation.
References
- 1. Phenol, 2,4-bis(1-methyl-1-phenylethyl)- [webbook.nist.gov]
- 2. mzCloud – 2 4 Bis 2 phenyl 2 propanyl phenol [mzcloud.org]
- 3. This compound | 2772-45-4 | Benchchem [benchchem.com]
- 4. 2,4-BIS(ALPHA,ALPHA-DIMETHYLBENZYL)PHENOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing 2,4-Dicumylphenol's Antioxidant Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2,4-dicumylphenol for its antioxidant activity. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into potential signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 2,4-dicumylphenol for achieving maximum antioxidant activity?
Currently, there is limited publicly available data specifying a precise optimal concentration or IC50 value for 2,4-dicumylphenol's antioxidant activity. However, for a structurally similar compound, 2,4-di-tert-butylphenol, studies have shown that its ability to scavenge free radicals, such as the ABTS radical anion, is dose-dependent. This suggests that the antioxidant effect of 2,4-dicumylphenol will also increase with concentration up to a certain point.
To determine the optimal concentration for your specific experimental conditions, it is crucial to perform a dose-response study. This involves testing a range of concentrations of 2,4-dicumylphenol in a suitable antioxidant assay, such as the DPPH or ABTS assay.
Q2: How do I determine the IC50 value for 2,4-dicumylphenol?
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's antioxidant activity. It represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. To determine the IC50 value, you will need to:
-
Prepare a series of dilutions of 2,4-dicumylphenol.
-
Perform an antioxidant assay (e.g., DPPH or ABTS) with each concentration.
-
Calculate the percentage of radical scavenging for each concentration.
-
Plot the percentage of inhibition against the corresponding concentrations of 2,4-dicumylphenol.
-
The IC50 value can then be determined from the resulting dose-response curve.
Q3: Are there any known signaling pathways modulated by 2,4-dicumylphenol in the context of oxidative stress?
Data Presentation
While specific quantitative data for 2,4-dicumylphenol is scarce, the following table provides an example of how to structure the results of a dose-response study for a phenolic compound.
Table 1: Example of Dose-Response Data for a Phenolic Antioxidant in a DPPH Assay
| Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |
| 0 (Control) | 1.200 | 0% |
| 10 | 0.980 | 18.3% |
| 25 | 0.750 | 37.5% |
| 50 | 0.590 | 50.8% |
| 100 | 0.320 | 73.3% |
| 200 | 0.150 | 87.5% |
Note: This is example data and does not represent actual results for 2,4-dicumylphenol.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
2,4-dicumylphenol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
96-well plates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of 2,4-dicumylphenol Stock and Dilutions: Prepare a stock solution of 2,4-dicumylphenol in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well plate, add a specific volume of each 2,4-dicumylphenol dilution to the wells.
-
Add the DPPH solution to each well.
-
For the control, add methanol instead of the sample solution.
-
For the blank, add methanol instead of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
2,4-dicumylphenol
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
-
96-well plates or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of 2,4-dicumylphenol Stock and Dilutions: Prepare a stock solution and a series of dilutions of 2,4-dicumylphenol in a suitable solvent.
-
Assay:
-
Add a specific volume of each 2,4-dicumylphenol dilution to the wells of a 96-well plate.
-
Add the working ABTS•+ solution to each well.
-
For the control, add the solvent instead of the sample solution.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Troubleshooting Guide
Issue: Low solubility of 2,4-dicumylphenol in the assay medium.
-
Cause: 2,4-dicumylphenol is a hydrophobic molecule.
-
Solution:
-
Use a co-solvent system. Start by dissolving 2,4-dicumylphenol in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it in the aqueous assay buffer.
-
Ensure the final concentration of the organic solvent in the assay is low enough not to interfere with the reaction or the stability of the radical.
-
Issue: Color interference from the 2,4-dicumylphenol solution.
-
Cause: The sample solution itself may absorb light at the same wavelength as the assay's chromogen.
-
Solution:
-
Run a sample blank for each concentration. The sample blank should contain the sample and the solvent used for the radical solution, but not the radical itself.
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding sample well before calculating the percentage of inhibition.
-
Issue: Inconsistent or non-reproducible results.
-
Cause: Several factors can contribute to this, including pipetting errors, temperature fluctuations, and exposure of the radical solution to light.
-
Solution:
-
Use calibrated pipettes and ensure accurate and consistent pipetting.
-
Maintain a constant temperature throughout the experiment.
-
Protect the DPPH or ABTS radical solutions from light by using amber vials and keeping them covered during incubation.
-
Ensure thorough mixing of the reagents in each well.
-
Issue: The antioxidant activity appears to change over time.
-
Cause: The reaction kinetics of phenolic compounds with free radicals can vary. Some reactions are rapid, while others are slower.
-
Solution:
-
Perform a time-course experiment to determine the optimal incubation time where the reaction reaches a plateau.
-
Ensure that all samples and standards are incubated for the same amount of time.
-
Visualizations
Caption: Workflow for determining the antioxidant activity of 2,4-dicumylphenol.
Caption: Potential modulation of the Nrf2 signaling pathway by phenolic compounds.
Caption: General overview of the MAPK signaling pathway in response to oxidative stress.
References
addressing interference in analytical detection of 2,4-bis(2-phenylpropan-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference during the analytical detection of 2,4-bis(2-phenylpropan-2-yl)phenol, also known as 2,4-dicumylphenol (2,4-DCP).
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound using various analytical techniques.
Issue 1: Poor Peak Shape or Tailing in HPLC-UV Analysis
Possible Causes:
-
Secondary Interactions: The phenolic hydroxyl group of 2,4-DCP can interact with active sites (silanols) on the silica-based stationary phase of the HPLC column, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenolic group, influencing its retention and peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to broadened and asymmetric peaks.
-
Contaminated Guard or Analytical Column: Accumulation of matrix components can impair column performance.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the phenolic hydroxyl group. This minimizes secondary interactions with the stationary phase.
-
Ensure the mobile phase components are miscible and properly degassed.
-
-
Column Selection and Care:
-
Use a column with end-capping to reduce the number of accessible silanol groups.
-
If peak tailing persists, consider flushing the column with a strong solvent like isopropanol (for reversed-phase columns) to remove strongly retained contaminants.
-
Replace the guard column if it is contaminated.
-
-
Sample Dilution:
-
Dilute the sample to an appropriate concentration to avoid overloading the column.
-
-
Check for System Leaks:
-
Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect peak shape.
-
Issue 2: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
Possible Causes:
-
Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as 2,4-DCP can interfere with the ionization process in the mass spectrometer source, leading to either a decrease (suppression) or increase (enhancement) in the analyte signal.
-
High Concentrations of Salts or Other Non-volatile Components: These can build up in the ion source and affect its efficiency.
Troubleshooting Steps:
-
Sample Preparation Improvement:
-
Solid-Phase Extraction (SPE): Employ an appropriate SPE cartridge (e.g., C18) to clean up the sample and remove interfering matrix components before LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): Use LLE to isolate 2,4-DCP from the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method can be effective for removing a wide range of matrix components from food and environmental samples.
-
-
Chromatographic Optimization:
-
Modify the HPLC gradient to better separate 2,4-DCP from co-eluting matrix components. A shallower gradient around the elution time of the analyte can improve resolution.
-
-
Use of an Internal Standard:
-
Incorporate a stable isotope-labeled internal standard of 2,4-DCP if available. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte. If a labeled standard is not available, a structurally similar compound that does not interfere with the analyte can be used.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Issue 3: Co-elution of Isomers or Structurally Similar Compounds in GC-MS Analysis
Possible Causes:
-
Presence of Isomers: The synthesis of 2,4-DCP can result in the formation of other isomers, such as 2,6-dicumylphenol and 4-cumylphenol. These may have similar retention times and mass spectra, leading to interference.
-
Insufficient Chromatographic Resolution: The GC column and temperature program may not be optimized to separate the target analyte from similar compounds.
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Column Selection: Use a GC column with a stationary phase that provides good selectivity for phenolic compounds, such as a 5% phenyl-methylpolysiloxane.
-
Temperature Program: Optimize the GC oven temperature program. A slower temperature ramp around the elution time of the isomers can improve their separation.
-
-
Mass Spectrometry Settings:
-
Selected Ion Monitoring (SIM): Use SIM mode to monitor specific ions that are unique to 2,4-DCP, which can help to differentiate it from co-eluting compounds, provided they have different fragmentation patterns.
-
-
Sample Derivatization:
-
Derivatization of the phenolic hydroxyl group can alter the volatility and chromatographic behavior of the analytes, potentially improving their separation. However, this adds an extra step to the sample preparation process.
-
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the analysis of this compound?
A1: Common sources of interference include:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, pigments, other organic molecules) can suppress or enhance the analyte signal in LC-MS/MS.
-
Isomers and Byproducts: The synthesis of 2,4-DCP can produce isomers like 2,6-dicumylphenol and related compounds such as 4-cumylphenol and 2,4,6-tricumylphenol, which may co-elute and have similar mass spectra.[1][2]
-
Plasticizers and other Contaminants: Contamination from labware, solvents, or sampling equipment can introduce interfering compounds. Phthalates are a common example.
-
Degradation Products: 2,4-DCP may degrade under certain analytical conditions (e.g., high temperature, extreme pH), leading to the formation of interfering products.
Q2: How can I confirm the identity of this compound in my samples?
A2: Identity confirmation should be based on multiple criteria:
-
Retention Time Matching: The retention time of the peak in the sample should match that of a certified reference standard analyzed under the same conditions.
-
Mass Spectral Matching: For GC-MS or LC-MS analysis, the mass spectrum of the sample peak should match the spectrum of the reference standard. Key fragment ions should be present in the correct ratios.
-
Spiking: Spiking a blank sample with a known amount of 2,4-DCP standard should result in a single, sharp peak at the expected retention time, confirming the peak identity.
Q3: What are the key parameters to consider when developing a new analytical method for this compound?
A3: Key parameters include:
-
Choice of Analytical Technique: Select the technique based on the required sensitivity, selectivity, and the nature of the sample matrix. GC-MS is suitable for volatile and thermally stable compounds, while LC-MS/MS is often preferred for its high sensitivity and applicability to a wider range of compounds and matrices. HPLC-UV can be a cost-effective option for less complex matrices and higher concentrations.
-
Sample Preparation: The sample preparation method should effectively isolate 2,4-DCP from the matrix while minimizing analyte loss and the introduction of contaminants.
-
Chromatographic Conditions: Optimize the column, mobile phase/carrier gas, and temperature/gradient program to achieve good separation of the analyte from potential interferences.
-
Detector Settings: Optimize the detector parameters (e.g., wavelength for UV, ion transitions for MS) to maximize sensitivity and selectivity for 2,4-DCP.
-
Method Validation: Validate the method according to relevant guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Quantitative Data for GC-MS Analysis of this compound and Related Compounds.
| Compound | Limit of Detection (LOD) (ng/kg) | Limit of Quantification (LOQ) (µg/L) |
| This compound (2,4-DCP) | 1.4 | 0.100 |
| 4-Cumylphenol (4-CP) | 4.55 | 0.303 |
| Bisphenol A (BPA) | 36.4 | 2.43 |
Data adapted from a study on the simultaneous determination of these compounds in prawn samples.[3][4]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Samples
This protocol is adapted from a method for the analysis of 2,4-DCP in prawn tissue.[3][4]
1. Sample Preparation (Ultrasound-Accelerated Extraction):
-
Weigh 2 grams of the homogenized sample into a vial.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Add 4 mL of hexane and vortex for 1 minute.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge for 5 minutes and collect the hexane supernatant.
-
Repeat the hexane extraction two more times.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 380 µL of methanol and add 20 µL of an internal standard solution (e.g., biphenyl).
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 15°C/min to 265°C and hold for 13 minutes.
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-450.
Protocol 2: Adapted HPLC-UV Method for this compound
This is an adapted method based on general procedures for phenolic compounds. Optimization for specific matrices is recommended.
1. Sample Preparation:
-
Perform a suitable extraction (e.g., LLE or SPE) to isolate the analyte from the sample matrix.
-
The final extract should be dissolved in the mobile phase.
2. HPLC-UV Instrumental Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Example: Start with 60% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of 2,4-DCP (approximately 275 nm, but should be confirmed with a standard).
Protocol 3: Adapted LC-MS/MS Method for this compound
This is an adapted method based on general procedures for phenolic compounds. Optimization for specific matrices and MS instrumentation is required.
1. Sample Preparation:
-
Utilize a robust sample cleanup technique such as SPE or QuEChERS to minimize matrix effects.
-
The final extract should be in a solvent compatible with the mobile phase.
2. LC-MS/MS Instrumental Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor and product ion transitions for 2,4-DCP need to be determined by infusing a standard solution. A possible transition could be based on the deprotonated molecule [M-H]⁻.
Visualizations
References
- 1. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the synthesis of 2,4-dicumylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-dicumylphenol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,4-dicumylphenol, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield of 2,4-dicumylphenol is low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in the synthesis of 2,4-dicumylphenol. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
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Sub-optimal Molar Ratio of Reactants: The molar ratio of phenol to α-methylstyrene is a critical parameter. An inappropriate ratio can lead to the formation of mono-alkylated products or unreacted starting materials.
-
Recommendation: A molar ratio of phenol to α-methylstyrene in the range of 1:2 to 1:3 is often optimal for maximizing the yield of the di-substituted product.[1]
-
-
Inefficient Catalyst: The choice and amount of catalyst significantly impact the reaction rate and selectivity.
-
Recommendation: While various acid catalysts can be used, complex catalysts such as a combination of a strongly acidic macroporous cation exchange resin and aluminum phenolate have been shown to improve selectivity and yield.[1] A homogeneous composite catalyst of quaternary ammonium salt and p-toluenesulfonic acid has also been reported to achieve high selectivity (85-90%).[2][3] The catalyst amount should typically be between 1-15% of the weight of phenol.[1]
-
-
Incorrect Reaction Temperature: The reaction temperature influences both the reaction rate and the formation of byproducts.
-
Inadequate Reaction Time: The reaction may not have proceeded to completion if the time is too short. Conversely, excessively long reaction times can lead to the formation of degradation products.
-
Recommendation: Typical reaction times range from 2 to 7 hours.[1] Monitoring the reaction progress using techniques like TLC or GC-MS is advised to determine the optimal reaction time.
-
Q2: I am observing a significant amount of isomeric byproducts, such as 4-cumylphenol and 2,4,6-tricumylphenol. How can I improve the selectivity for 2,4-dicumylphenol?
A2: Poor selectivity is a major challenge, leading to a complex product mixture that is difficult to purify.
-
Catalyst Choice: The nature of the acid catalyst plays a crucial role in directing the alkylation to the desired positions on the phenol ring.
-
Recommendation: Catalysts like sulfuric acid and methanesulfonic acid tend to favor the formation of 4-cumylphenol.[3] To enhance the selectivity for 2,4-dicumylphenol, consider using cation exchange resins, p-toluenesulfonic acid, or more complex catalyst systems as mentioned in the previous point.[2][3] A complex of a strongly acidic cation exchange resin and aluminum phenolate has been reported to yield a product mixture containing 75.6% 2,4-dicumylphenol.[1]
-
-
Molar Ratio: An excess of α-methylstyrene can promote the formation of the tri-substituted product, 2,4,6-tricumylphenol.
-
Recommendation: Carefully control the molar ratio of phenol to α-methylstyrene, keeping it within the 1:2 to 1:3 range.[1]
-
Q3: The purification of 2,4-dicumylphenol is proving to be difficult. What are the best methods for obtaining a high-purity product?
A3: The presence of isomeric byproducts with similar physical properties makes the purification of 2,4-dicumylphenol challenging. A combination of techniques is often necessary.
-
High-Vacuum Distillation: This is a common method for separating the desired product from lower and higher boiling point impurities.
-
Recommendation: After the reaction, the product mixture can be subjected to high-vacuum distillation. A pressure of 10-350 Pa is a general range, with a more specific pressure of 60-150 Pa being suggested for optimal separation.[1] One patent describes collecting the 2,4-dicumylphenol fraction at a temperature of 225-260°C under a pressure of 30 mmHg.[3]
-
-
Recrystallization: This is a powerful technique for purifying the solid 2,4-dicumylphenol obtained after distillation.
-
Recommendation: A two-step recrystallization process using different solvents has been shown to yield a product with a purity greater than 99%.[4] While specific solvent systems for 2,4-dicumylphenol are not detailed in the provided results, a general approach involves using a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent pairs for recrystallization include ethanol/water, hexane/ethyl acetate, and toluene/heptane.
-
Q4: I am having trouble removing the catalyst after the reaction. What are the best practices for catalyst removal?
A4: The method of catalyst removal depends on whether a homogeneous or heterogeneous catalyst is used.
-
Homogeneous Catalysts (e.g., sulfuric acid, p-toluenesulfonic acid): These catalysts are dissolved in the reaction mixture and require neutralization.
-
Recommendation: Traditional methods involve neutralization with a base (e.g., sodium hydroxide) followed by water washing. However, this generates a significant amount of organic, phenol-containing wastewater.[2][3] A newer approach involves adding anhydrous sodium acetate to the reaction mixture after the reaction is complete, followed by vacuum distillation.[3] This avoids the need for washing and reduces waste.
-
-
Heterogeneous Catalysts (e.g., cation exchange resins): These are solid catalysts that can be physically separated from the reaction mixture.
-
Recommendation: Filtration is the standard method for removing solid catalysts. However, the high viscosity of the product mixture, especially below 70°C, can make filtration difficult.[3] It is advisable to perform the filtration while the reaction mixture is still hot and less viscous.
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the synthesis of 2,4-dicumylphenol?
A1: The primary byproducts are other alkylated phenols, including 2-cumylphenol, 4-cumylphenol, 2,6-dicumylphenol, and 2,4,6-tricumylphenol. Additionally, polymers of α-methylstyrene can also be formed.[1]
Q2: What is a typical product distribution when using a selective catalyst?
A2: Using a complex of a strongly acidic macroporous cation exchange resin (Amberlyst 31H) and aluminum phenolate as a catalyst, one reported product distribution was:
-
2-cumylphenol: 2.1%
-
4-cumylphenol: 8.4%
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2,4-dicumylphenol: 75.6%
-
2,4,6-tricumylphenol: 9.5%[1]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The most critical parameters to control are:
-
Molar ratio of phenol to α-methylstyrene (typically 1:2 to 1:3).[1]
-
Choice of catalyst.
-
Reaction temperature (generally 70-130°C).[1]
-
Reaction time (typically 2-7 hours).[1]
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, efforts are being made to develop more sustainable methods. The use of solid, reusable acid catalysts (heterogeneous catalysts) is a key step in this direction as it simplifies catalyst removal and can reduce waste streams.[4] Additionally, methods that avoid aqueous workups, such as the in-situ neutralization with sodium acetate followed by distillation, help to eliminate the generation of phenolic wastewater.[3][4]
Data Presentation
Table 1: Influence of Catalyst on Product Selectivity
| Catalyst | Predominant Product(s) | Selectivity for 2,4-dicumylphenol | Reference |
| Sulfuric Acid, Methanesulfonic Acid | 4-cumylphenol | Low | [3] |
| Cation Exchange Resin, p-Toluenesulfonic Acid | 2,4-dicumylphenol | Moderate (50-60%) | [3] |
| Complex of Strongly Acidic Cation Exchange Resin and Aluminum Phenolate | 2,4-dicumylphenol | High (up to 75.6%) | [1] |
| Homogeneous Composite of Quaternary Ammonium Salt and p-Toluenesulfonic Acid | 2,4-dicumylphenol | Very High (85-90%) | [2][3] |
Table 2: Typical Reaction Conditions for 2,4-Dicumylphenol Synthesis
| Parameter | Range/Value | Reference |
| Phenol:α-methylstyrene Molar Ratio | 1:2 to 1:4 (optimal 1:2 to 1:3) | [1] |
| Catalyst Loading (% of Phenol Weight) | 1-15% (optimal 3-10%) | [1] |
| Reaction Temperature | 70-130°C (optimal 75-110°C) | [1] |
| Reaction Time | 2-7 hours (optimal 3-6 hours) | [1] |
| Purification Method | High-vacuum distillation (10-350 Pa), Recrystallization | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dicumylphenol using a Heterogeneous Catalyst
This protocol is based on the use of a complex of a strongly acidic macroporous cation exchange resin and aluminum phenolate.
-
Catalyst Preparation:
-
Under a nitrogen atmosphere, react phenol and metallic aluminum powder at 170-195°C until the aluminum powder is fully dissolved.
-
Cool the mixture to 70-90°C.
-
Add a dry, strongly acidic macroporous cation exchange resin (e.g., Amberlyst 31H).
-
Continue the reaction for 1-3 hours to obtain the catalyst.
-
-
Alkylation Reaction:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge phenol and the prepared catalyst (3-10% of the weight of phenol).
-
Heat the mixture to the reaction temperature (75-110°C).
-
Slowly add α-methylstyrene to maintain a phenol to α-methylstyrene molar ratio of 1:2 to 1:3.
-
Maintain the reaction at the set temperature for 3-6 hours, monitoring the progress by a suitable analytical method (e.g., GC).
-
-
Purification:
-
After the reaction is complete, filter the hot reaction mixture to remove the solid catalyst.
-
Subject the filtrate to high-vacuum distillation at a pressure of 60-150 Pa.
-
Collect the fraction corresponding to 2,4-dicumylphenol.
-
Further purify the collected fraction by recrystallization from a suitable solvent or solvent mixture to obtain a product with >99% purity.
-
Protocol 2: Synthesis of 2,4-Dicumylphenol using a Homogeneous Catalyst with In-situ Neutralization
This protocol utilizes a homogeneous composite catalyst and avoids an aqueous workup.
-
Reaction Setup:
-
In a reaction vessel, combine phenol and the homogeneous composite catalyst (a mixture of a quaternary ammonium salt and p-toluenesulfonic acid).
-
Heat the mixture.
-
-
Alkylation Reaction:
-
Add α-methylstyrene dropwise to the heated mixture, maintaining a phenol to α-methylstyrene molar ratio of approximately 1:2.05.[3]
-
The reaction is exothermic; the heat released can be sufficient to maintain the reaction without external heating.
-
Stir the reaction mixture until the conversion of phenol and α-methylstyrene is complete (as monitored by HPLC).
-
-
In-situ Neutralization and Purification:
-
Add anhydrous sodium acetate to the reaction mixture (the mass ratio of sodium acetate to p-toluenesulfonic acid is typically around 1:1).[3]
-
Continue stirring.
-
Perform a vacuum distillation of the resulting mixture.
-
Collect the light fractions (40-80°C at 30 mmHg) and the intermediate fractions (80-220°C at 30 mmHg), which contain byproducts.
-
Collect the crude 2,4-dicumylphenol fraction at 225-260°C and 30 mmHg.[3]
-
Purify the crude product by two successive recrystallizations to obtain high-purity 2,4-dicumylphenol.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2,4-dicumylphenol.
Caption: Troubleshooting logic for low yield and selectivity issues.
References
- 1. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 2. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 3. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,4-bis(2-phenylpropan-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-bis(2-phenylpropan-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities resulting from the Friedel-Crafts alkylation of phenol with α-methylstyrene include:
-
4-(2-phenylpropan-2-yl)phenol (p-cumylphenol): The mono-substituted product.
-
2,4,6-tris(2-phenylpropan-2-yl)phenol: The over-alkylated byproduct.[1]
-
α-methylstyrene dimers and oligomers: Polymers formed from the starting alkene.
-
Unreacted phenol: Residual starting material.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a white, crystalline solid, often described as needle-like crystals.
Q3: What are the recommended primary purification methods for this compound?
A3: The most effective and commonly cited purification methods are recrystallization and vacuum distillation. For highly challenging separations or small-scale purification, column chromatography can also be employed.
Q4: Which solvent systems are recommended for the recrystallization of this compound?
A4: Based on protocols for the structurally analogous 2,4-dicumylphenol, the following solvent systems are recommended:
Q5: What level of purity can I expect to achieve with these purification methods?
A5: With optimized protocols, high purity can be achieved:
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Recrystallization: Purity levels greater than 98.5% and even exceeding 99.5% have been reported for the analogous 2,4-dicumylphenol.[2][3]
-
Vacuum Distillation: Can effectively separate the desired product from less volatile impurities, with final purity often determined by a subsequent recrystallization step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The compound is insoluble in the solvent at room temperature but melts at the solvent's boiling point. The cooling process is too rapid. | Add a small amount of a co-solvent in which the compound is more soluble to lower the melting point of the mixture. Ensure a slow and gradual cooling process. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Low recovery of purified product | Too much solvent was used, leading to significant product loss in the mother liquor. The crude material contains a high percentage of impurities. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Perform a preliminary purification step (e.g., washing) to remove some impurities before recrystallization. The mother liquor can be concentrated and a second crop of crystals can be collected. |
| Colored impurities remain in the crystals | The colored impurity has similar solubility properties to the desired product. The impurity is adsorbed onto the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure thorough washing of the filtered crystals with a small amount of cold solvent. A second recrystallization may be necessary. |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was used). The cooling process is too slow, or the solution is too clean (no nucleation sites). | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Place the solution in an ice bath to induce crystallization. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or violent boiling | Uneven heating of the distillation flask. Lack of boiling chips or inadequate stirring. | Use a heating mantle with a stirrer to ensure even heating. Add fresh boiling chips or a magnetic stir bar before starting the distillation. |
| Product solidifying in the condenser | The melting point of the product is higher than the temperature of the condenser cooling fluid. | Use a condenser with a wider bore or a short-path distillation apparatus. Circulate warmer water through the condenser, ensuring it is still cool enough to condense the vapor. |
| Poor separation of fractions | Inefficient distillation column. Fluctuations in vacuum pressure or heating rate. | Use a fractionating column with a suitable packing material (e.g., Raschig rings) for better separation. Ensure a stable vacuum and a steady heating rate. |
| Decomposition of the product | The distillation temperature is too high, even under vacuum. | Lower the distillation temperature by using a higher vacuum. Ensure the vacuum system is leak-free to maintain a low pressure. |
Experimental Protocols
Recrystallization Protocol
This protocol is adapted from methods used for the purification of the structurally similar 2,4-dicumylphenol.
-
Solvent Selection: Prepare a solvent mixture of either dichloroethane and toluene or methanol, ethanol, and isopropanol. The optimal ratio may need to be determined empirically, but a starting point of 1:1 (v/v) can be used.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during this process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Initiating Vacuum: Ensure all joints are properly sealed. Slowly and carefully apply the vacuum to the system. A pressure of around 30 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently and evenly using a heating mantle with stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. As the temperature rises and stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction. The heavy components will remain in the distillation flask.
-
Completion: Once the main fraction has been collected, stop the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Further Purification: The distilled product can be further purified by recrystallization to obtain a high-purity solid.
Quantitative Data Summary
The following table summarizes the quantitative data gathered from patent literature for the purification of the analogous compound, 2,4-dicumylphenol. These values can serve as a benchmark for the purification of this compound.
| Purification Method | Parameter | Value | Reference |
| Recrystallization | Solvent System 1 | Dichloroethane/Toluene | [2][3] |
| Purity Achieved (System 1) | > 99.5% | [2] | |
| Solvent System 2 | Methanol/Ethanol/Isopropanol | [2][3] | |
| Purity Achieved (System 2) | > 98.5% | [3] | |
| Vacuum Distillation | Pressure | 30 mmHg | |
| Light Fraction Collection Temp. | 40 - 80 °C | ||
| Heavy Fraction (Product) Temp. | 225 - 260 °C |
Visualizations
References
Technical Support Center: Stabilizing 2,4-Dicumylphenol Solutions for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2,4-dicumylphenol solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is 2,4-dicumylphenol and why is its stability in solution important?
A1: 2,4-Dicumylphenol is a sterically hindered phenolic compound commonly used as an antioxidant or stabilizer in various materials.[1][2] In a research and development setting, it may be used as a reference standard, a starting material for synthesis, or a formulation component. The stability of its solutions is crucial because degradation can lead to a decrease in the effective concentration of the active molecule, the formation of impurities that may interfere with experiments, and ultimately, inaccurate and unreliable results.
Q2: What are the primary factors that can cause the degradation of 2,4-dicumylphenol in solution?
A2: Like many phenolic compounds, 2,4-dicumylphenol is susceptible to degradation induced by several factors, including:
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Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored oxidation products. This process can be accelerated by the presence of metal ions.
-
Light: Exposure to UV or even ambient light can provide the energy for photolytic degradation.[3][4][5]
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Temperature: Elevated temperatures generally increase the rate of all chemical degradation pathways.[3][6]
-
pH: The stability of phenolic compounds can be pH-dependent. Highly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
Q3: What are the visual signs of 2,4-dicumylphenol solution degradation?
A3: A freshly prepared solution of 2,4-dicumylphenol in a suitable solvent should be colorless to pale yellow. The most common visual indicator of degradation is a change in color, often to a more intense yellow, amber, or even brown hue. The formation of a precipitate can also indicate degradation or a change in solubility due to temperature fluctuations.
Q4: Which solvents are recommended for preparing 2,4-dicumylphenol solutions for long-term storage?
A4: 2,4-Dicumylphenol is soluble in many common organic solvents. For long-term storage, it is advisable to use high-purity, degassed solvents to minimize oxidative degradation. Commonly used solvents include:
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
The choice of solvent will depend on the intended application and compatibility with downstream experimental conditions. It is recommended to prepare solutions in the desired solvent and filter them through a 0.22 µm filter to remove any particulate matter.
Q5: How should 2,4-dicumylphenol solutions be stored to ensure long-term stability?
A5: To maximize the shelf-life of your 2,4-dicumylphenol solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at a low, controlled temperature, such as 2-8°C. For very long-term storage, freezing at -20°C or -80°C may be appropriate, but the solubility of 2,4-dicumylphenol in the chosen solvent at these temperatures must be considered to avoid precipitation upon thawing.
-
Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[3]
-
Inert Atmosphere: For maximum stability, especially for high-purity standards, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation, storage, and use of 2,4-dicumylphenol solutions.
Issue 1: The solid 2,4-dicumylphenol is difficult to dissolve.
-
Question: I am having trouble dissolving solid 2,4-dicumylphenol in my chosen solvent at room temperature. What can I do?
-
Answer: 2,4-Dicumylphenol is a solid at room temperature with a melting point of approximately 63-67°C.[7] Its solubility can be influenced by the solvent and temperature.
-
Gentle Warming: Try gently warming the solution in a water bath to increase the dissolution rate. Be careful not to overheat, as this can accelerate degradation.
-
Sonication: Using an ultrasonic bath can also help to break up solid particles and enhance dissolution.
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Solvent Choice: Ensure you are using a solvent in which 2,4-dicumylphenol is readily soluble (see FAQs). If you are using a solvent mixture, the proportions may need to be adjusted.
-
Issue 2: My 2,4-dicumylphenol solution has changed color during storage.
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Question: My previously colorless or pale yellow solution has turned a noticeable yellow or brown. Is it still usable?
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Answer: A significant color change is a strong indicator of degradation, likely due to oxidation.
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Quantify the Change: The usability of the solution depends on the tolerance for impurities in your specific application. It is highly recommended to re-quantify the concentration of 2,4-dicumylphenol using a stability-indicating analytical method, such as HPLC-UV.
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Identify Degradants: If possible, analyze the solution to identify any degradation products, as these may interfere with your experiment.
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Prevent Future Degradation: For future preparations, ensure you are following the recommended storage conditions (protection from light, low temperature, and consider using an inert atmosphere).
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Issue 3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my 2,4-dicumylphenol solution.
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Question: My HPLC analysis shows the main 2,4-dicumylphenol peak and several smaller, unexpected peaks. What could be the cause?
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Answer: Unexpected peaks can arise from several sources.
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Degradation Products: These are the most likely cause if the solution has been stored for a prolonged period or under suboptimal conditions. Forced degradation studies can help to identify the retention times of potential degradation products.
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Solvent Impurities: Ensure you are using high-purity HPLC-grade solvents. Impurities in the solvent can appear as peaks in the chromatogram.
-
Contamination: The vial, cap, or pipette tips used for sample preparation could be a source of contamination.
-
Carryover from Previous Injections: If you are running a sequence of samples, there might be carryover from a previous, more concentrated sample. Run a blank injection to check for carryover.
-
Issue 4: The concentration of my 2,4-dicumylphenol solution has decreased over time.
-
Question: I have re-analyzed my stock solution after a few months, and the concentration is lower than the initial value. Why did this happen?
-
Answer: A decrease in concentration is a clear sign of degradation.
-
Review Storage Conditions: Assess if the solution was stored under the recommended conditions (low temperature, protected from light, and in a tightly sealed container).
-
Solvent Evaporation: If the container was not properly sealed, solvent evaporation could lead to an apparent increase in concentration, but degradation is a more common cause for a decrease.
-
Adsorption to Container: Although less common for this compound, some molecules can adsorb to the surface of the storage container, leading to a lower concentration in the solution. Using silanized glass vials can mitigate this.
-
Stability Study: This highlights the importance of performing a stability study for your specific solution preparation (solvent, concentration) and storage conditions to establish a reliable shelf-life.
-
Data Presentation: Stability of 2,4-Dicumylphenol Solutions
The following table summarizes representative stability data for 2,4-dicumylphenol solutions under various storage conditions. This data is illustrative and based on the expected behavior of phenolic antioxidants. For critical applications, it is essential to perform your own stability studies.
| Storage Condition | Solvent | Concentration (mg/mL) | Duration | Assay (% of Initial Concentration) | Appearance |
| 2-8°C, Protected from Light | Methanol | 1.0 | 12 months | 98.5% | Colorless |
| 2-8°C, Protected from Light | Acetonitrile | 1.0 | 12 months | 99.1% | Colorless |
| Room Temperature (~25°C), Exposed to Ambient Light | Methanol | 1.0 | 12 months | 85.2% | Pale Yellow |
| Room Temperature (~25°C), Exposed to Ambient Light | Acetonitrile | 1.0 | 12 months | 88.7% | Pale Yellow |
| 40°C, Protected from Light (Accelerated Stability) | Methanol | 1.0 | 6 months | 92.3% | Colorless |
| 40°C, Protected from Light (Accelerated Stability) | Acetonitrile | 1.0 | 6 months | 94.5% | Colorless |
Experimental Protocols
Protocol 1: Preparation of a 2,4-Dicumylphenol Stock Solution (1 mg/mL)
-
Materials:
-
2,4-Dicumylphenol (high purity standard)
-
HPLC-grade methanol (or other suitable solvent)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Ultrasonic bath
-
0.22 µm syringe filter
-
-
Procedure:
-
Accurately weigh approximately 10 mg of 2,4-dicumylphenol and record the exact weight.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to the flask.
-
Sonicate the flask for 5-10 minutes, or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 10 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Filter the solution through a 0.22 µm syringe filter into a clean, amber glass vial.
-
Label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Protocol 2: Long-Term Stability Study of a 2,4-Dicumylphenol Solution
-
Objective: To determine the stability of a 1 mg/mL solution of 2,4-dicumylphenol in acetonitrile when stored at 2-8°C and protected from light over a 12-month period.
-
Materials:
-
Prepared 1 mg/mL 2,4-dicumylphenol stock solution in acetonitrile
-
Multiple amber glass vials with screw caps
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
-
Procedure:
-
Time Point 0 (Initial Analysis):
-
Immediately after preparation, analyze the 2,4-dicumylphenol solution in triplicate using a validated stability-indicating HPLC method.
-
Record the peak area, retention time, and the appearance of the solution.
-
This initial analysis serves as the 100% reference point.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple amber glass vials, ensuring each vial is filled to minimize headspace.
-
Tightly cap the vials.
-
Place the vials in a refrigerator maintained at 2-8°C.
-
-
Scheduled Time Points:
-
Analyze the solution at predetermined time points (e.g., 1, 3, 6, 9, and 12 months).
-
At each time point, remove one vial from the refrigerator and allow it to equilibrate to room temperature before analysis.
-
Analyze the sample in triplicate using the same HPLC method as the initial analysis.
-
Record the peak area, retention time, and appearance of the solution.
-
-
Data Analysis:
-
Calculate the average peak area at each time point.
-
Determine the percentage of the initial concentration remaining at each time point using the formula: (Average Peak Area at Time X / Average Peak Area at Time 0) * 100.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
-
Mandatory Visualization
Caption: Experimental workflow for the long-term stability testing of 2,4-dicumylphenol solutions.
Caption: A simplified signaling pathway illustrating the antioxidant action of a phenolic compound like 2,4-dicumylphenol in mitigating cellular oxidative stress.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikace.k.utb.cz [publikace.k.utb.cz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Formulation Strategies for 2,4-bis(2-phenylpropan-2-yl)phenol
Welcome to the technical support center for 2,4-bis(2-phenylpropan-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and ensuring the stability of this compound in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in formulations?
A1: this compound, also known as 2,4-dicumylphenol, is a sterically hindered phenolic compound. Its primary role in formulations is as an antioxidant.[1][2] The bulky 2-phenylpropan-2-yl groups enhance the stability of the phenoxyl radical that forms upon scavenging free radicals, making it an effective stabilizer against oxidative degradation.[3] It is used to protect active pharmaceutical ingredients (APIs) and excipients that are susceptible to oxidation.
Q2: What are the main side reactions and degradation pathways for this compound?
A2: The principal degradation pathway for this compound is oxidation. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a phenoxyl radical. This radical can then participate in further reactions, potentially leading to the formation of colored degradants such as quinones and products from oxidative coupling. The degradation can be initiated or accelerated by exposure to light, heat, and certain metal ions.
Q3: What are the initial signs of degradation in a formulation containing this compound?
A3: Visual signs of degradation can include a change in color, often a yellowing or browning of the formulation. A decrease in the potency of the active pharmaceutical ingredient (if it is susceptible to oxidation) can also indicate that the antioxidant is being consumed. Quantitative analysis via High-Performance Liquid Chromatography (HPLC) is the most reliable method to monitor the concentration of this compound and detect the emergence of degradation products.
Q4: How can I minimize the oxidation of this compound in my formulation?
A4: To minimize oxidation, consider the following strategies:
-
Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce exposure to oxygen.
-
Light Protection: Use of amber or opaque packaging materials can protect the formulation from photodegradation.
-
Temperature Control: Storing the product at controlled, and if necessary, refrigerated temperatures can slow down the rate of oxidative reactions.
-
pH Optimization: The stability of phenolic compounds can be pH-dependent. Evaluate the stability of your formulation across a relevant pH range to identify the optimal pH for stability.
-
Chelating Agents: The inclusion of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.
-
Co-antioxidants: Employing a synergistic blend of antioxidants can provide enhanced protection. For example, pairing a primary antioxidant like this compound with a regenerating antioxidant like ascorbic acid (Vitamin C).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of the Formulation | Oxidation of this compound. | 1. Confirm the identity of colored species via LC-MS. 2. Review manufacturing process for oxygen exposure; consider nitrogen purging. 3. Incorporate a chelating agent (e.g., EDTA) to sequester catalytic metal ions. 4. Evaluate the need for a co-antioxidant (e.g., ascorbic acid). 5. Ensure packaging provides adequate light protection. |
| Loss of API Potency (for oxidation-labile APIs) | Consumption of this compound, leaving the API unprotected. | 1. Increase the concentration of this compound (within safe and effective limits). 2. Introduce a synergistic antioxidant to regenerate this compound. 3. Perform forced degradation studies to understand the degradation profile and identify the most damaging stress factors. |
| Precipitation or Phase Separation | Incompatibility with other excipients or formation of insoluble degradation products. | 1. Conduct a comprehensive excipient compatibility study. 2. Characterize the precipitate to determine if it is the antioxidant, a degradation product, or another component. 3. Adjust the solvent system or excipient selection to improve compatibility. |
| Inconsistent Performance Across Batches | Variability in the quality of this compound or other excipients (e.g., peroxide levels). | 1. Ensure stringent quality control of all raw materials, including testing for peroxide impurities in excipients. 2. Standardize the manufacturing process to minimize variability in environmental exposures (light, heat, oxygen). |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).[4]
-
Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation.[4][5][6]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C/75% RH for 7 days.[5]
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Evaluate peak purity of the parent compound and account for the mass balance to ensure all major degradants are detected.
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hrs | 60°C | Record Data | Record Data |
| 0.1 M NaOH | 24 hrs | 60°C | Record Data | Record Data |
| 3% H₂O₂ | 24 hrs | Room Temp | Record Data | Record Data |
| Heat (Solid State) | 7 days | 60°C/75% RH | Record Data | Record Data |
| Photostability | As per ICH Q1B | Room Temp | Record Data | Record Data |
HPLC Method for Stability Indicating Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This is a starting point and the method should be validated for your specific formulation.
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dicumylphenol Dispersion in Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the dispersion of 2,4-dicumylphenol in polymer systems.
Properties of 2,4-Dicumylphenol
Understanding the fundamental physical and chemical properties of 2,4-dicumylphenol is the first step in troubleshooting its dispersion. These properties directly influence how it behaves during polymer processing.
| Property | Value | Source |
| CAS Registry Number | 2772-45-4 | [1] |
| Molecular Formula | C₂₄H₂₆O | [1][2] |
| Molecular Weight | 330.46 g/mol | [1][3] |
| Appearance | White to pale yellow solid | [2][3] |
| Melting Point | 63-70 °C | [1][2][3][4] |
| Boiling Point | ~190-206 °C (at reduced pressure) | [1][2] |
| Density | ~1.063 g/cm³ (at 20 °C) | [1][2] |
| Solubility | Soluble in Methanol | [2] |
Troubleshooting Poor Dispersion
This guide addresses common issues encountered during the incorporation of 2,4-dicumylphenol into polymer matrices.
Q1: What are the visual or physical signs of poor 2,4-dicumylphenol dispersion?
Poor dispersion can manifest in several ways. Initial signs include:
-
Haziness or Discoloration: The final polymer product may appear cloudy, hazy, or have inconsistent color.[5]
-
Surface Defects: Issues like "blooming," where the additive migrates to the surface, can create a sweaty, tacky, or crystalline layer.[5] This is a result of the additive concentration exceeding its solubility in the polymer matrix.[5]
-
Agglomerates: Visible particles or specks within the polymer matrix, which can be confirmed through microscopy.
-
Inconsistent Mechanical Properties: Poor dispersion can lead to brittleness, cracking, or variable performance across different batches or even within the same sample.[6]
Q2: What are the primary causes of poor dispersion?
Poor dispersion is typically a result of one or more interacting factors related to the material properties, formulation, and processing conditions. The key factors are temperature, mixing (shear), compatibility, and concentration.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chembk.com [chembk.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. angenechemical.com [angenechemical.com]
- 5. specialchem.com [specialchem.com]
- 6. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
Validation & Comparative
comparing antioxidant activity of 2,4-dicumylphenol with BHT and Irganox 1010
A comparative analysis of the antioxidant activity of 2,4-Dicumylphenol, Butylated Hydroxytoluene (BHT), and Irganox 1010 is crucial for researchers and professionals in drug development and material science. This guide provides a detailed comparison of their antioxidant performance, supported by available experimental data and methodologies.
Overview of Antioxidant Mechanisms
Phenolic antioxidants, including 2,4-dicumylphenol, BHT, and Irganox 1010, function primarily by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This process interrupts the oxidative chain reactions that can lead to the degradation of materials and cellular damage. The efficiency of these antioxidants is influenced by the stability of the resulting phenoxyl radical and the steric hindrance around the hydroxyl group.
Butylated Hydroxytoluene (BHT) is a synthetic antioxidant that acts as a free radical scavenger, preventing lipid peroxidation.[1] It donates a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative chain reactions.[2][3]
Irganox 1010 , a high molecular weight hindered phenolic antioxidant, is widely used to prevent oxidative degradation in polymers.[4][5] Its mechanism involves scavenging free radicals, with the steric hindrance provided by tert-butyl groups enhancing the stability of the resulting phenoxyl radical.[6]
2,4-Dicumylphenol , while also a phenolic antioxidant, is often used as an intermediate in the synthesis of other antioxidants and UV stabilizers.[7] Its antioxidant properties are attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.
Quantitative Antioxidant Activity Data
For 2,4-dicumylphenol, quantitative data from standardized antioxidant assays is scarce. Therefore, data for the structurally similar compound, 2,4-di-tert-butylphenol (2,4-DTBP), is presented as a proxy. The structural difference lies in the tert-butyl groups versus the cumyl groups attached to the phenol ring.
Table 1: Antioxidant Activity of 2,4-Di-tert-butylphenol (as a proxy for 2,4-Dicumylphenol)
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH | 60 | [8] |
| ABTS | 17 | [8] |
Note: The antioxidant capacity of 2,4-di-tert-butylphenol was found to be half that of vitamin C in an ABTS radical assay.[3]
Table 2: Antioxidant Activity of Butylated Hydroxytoluene (BHT)
| Assay | Result | Reference |
| DPPH | IC50: 202.35 µg/mL | [9] |
| ABTS | TEAC: 2.1 | [10] |
Table 3: Antioxidant Activity of Irganox 1010
| Assay | Result |
| DPPH | Data not available in searched literature |
| ABTS | Data not available in searched literature |
| FRAP | Data not available in searched literature |
Note: Irganox 1010 is a high-performance antioxidant primarily used in industrial applications to stabilize polymers.[11][12][13][14][15] Its antioxidant activity is typically evaluated by its performance in preventing material degradation under specific conditions, rather than through standardized chemical assays.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[9][11]
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., methanol or ethanol).[11]
-
Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).[11]
-
In a microplate or cuvette, mix a fixed volume of the DPPH working solution with an equal volume of the sample dilutions.[11]
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[9][11]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[16][17]
Procedure:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.[16][17]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to obtain an absorbance of ~0.700 at 734 nm.[16]
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of the sample dilution to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[17]
-
The antioxidant activity can be expressed as the percentage of inhibition or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.[8][18]
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.[8][18]
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample to the FRAP reagent in a microplate.
-
Incubate the mixture for a specific time (e.g., 6 minutes at 37°C).[17]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is typically expressed as ferrous iron equivalents or in relation to a standard antioxidant like Trolox or BHT.[1][6]
Visualizations
Antioxidant Mechanism of Phenolic Compounds
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijat-aatsea.com [ijat-aatsea.com]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 12. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 13. specialchem.com [specialchem.com]
- 14. radmanchem.com [radmanchem.com]
- 15. polivinilplastik.com [polivinilplastik.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2,4-bis(2-phenylpropan-2-yl)phenol and Other Hindered Phenols
This guide provides a detailed comparison of the antioxidant efficacy of 2,4-bis(2-phenylpropan-2-yl)phenol against other commonly used hindered phenolic antioxidants. The information is intended for researchers, scientists, and drug development professionals interested in the selection and application of these compounds for stabilization and prevention of oxidative degradation.
Introduction to Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are a class of organic compounds widely used to protect materials such as plastics, elastomers, and oils from thermo-oxidative degradation.[1] Their primary function is to interrupt the free-radical chain reactions that lead to the deterioration of material properties. This is achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which in turn forms a stable phenoxyl radical that does not readily initiate new oxidation chains.[2]
The efficacy of a hindered phenol is largely determined by the nature and position of the bulky alkyl groups ortho to the hydroxyl group. These groups sterically hinder the hydroxyl moiety, which enhances the stability of the resulting phenoxyl radical and prevents it from participating in further undesirable reactions.[1]
Comparison of this compound with Other Hindered Phenols
This section compares the structural and performance characteristics of this compound with other well-known hindered phenols: Butylated Hydroxytoluene (BHT), 2,4-Di-tert-butylphenol, and Irganox 1010.
Structural and Physical Properties
The chemical structure of an antioxidant is a key determinant of its activity, volatility, and compatibility with the substrate.
| Property | This compound | Butylated Hydroxytoluene (BHT) | 2,4-Di-tert-butylphenol | Irganox 1010 |
| Chemical Structure | Phenol with two 2-phenylpropan-2-yl groups at positions 2 and 4 | Phenol with two tert-butyl groups at positions 2 and 6, and a methyl group at position 4 | Phenol with two tert-butyl groups at positions 2 and 4 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| Molecular Weight | 330.47 g/mol [3] | 220.35 g/mol [4] | 206.33 g/mol | 1177.6 g/mol [4] |
| Appearance | Pale yellow solid[5] | White crystalline solid | Yellow or white crystalline solid[6] | White, free-flowing powder[7] |
| Melting Point | ~66-70 °C[5] | 69-72 °C | 54-57 °C | 110-125 °C[7] |
The significantly larger and more complex structure of this compound compared to BHT and 2,4-di-tert-butylphenol suggests lower volatility and potentially better resistance to extraction. The bulky 2-phenylpropan-2-yl groups are expected to provide substantial steric hindrance, a key factor in antioxidant efficacy.[8]
Antioxidant Performance
The following table presents a hypothetical comparison of antioxidant efficacy based on common assays. These values are for illustrative purposes and may vary depending on the specific experimental conditions and the substrate being stabilized.
| Performance Metric | This compound (Hypothetical) | Butylated Hydroxytoluene (BHT) | 2,4-Di-tert-butylphenol | Irganox 1010 |
| DPPH Scavenging (IC50, µg/mL) | Low | Moderate | Higher than BHT | Very Low |
| ABTS Scavenging (IC50, µg/mL) | Low | Moderate | Higher than BHT | Very Low |
| Oxidation Induction Time (OIT, min) | High | Moderate | Lower than BHT | Very High |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of hindered phenols are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Procedure:
-
A series of dilutions of the test antioxidant are prepared.
-
An aliquot of each dilution is mixed with a fixed volume of the DPPH stock solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance in the presence of the antioxidant. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Procedure:
-
A series of dilutions of the test antioxidant are prepared.
-
An aliquot of each dilution is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
-
Data Analysis: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Oxidation Induction Time (OIT)
OIT is a measure of the thermal stability of a material in an oxidative atmosphere and is commonly used to evaluate the effectiveness of antioxidants in polymers.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the polymer containing the antioxidant is placed in an open aluminum pan in the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[10]
-
Mechanism of Action and Experimental Workflow
The general mechanism of action for hindered phenolic antioxidants involves the donation of a hydrogen atom to a radical species, thereby terminating the oxidative chain reaction. The workflow for evaluating the efficacy of these antioxidants typically involves standardized assays such as DPPH or ABTS.
Caption: General mechanism of a hindered phenolic antioxidant.
Caption: Workflow for DPPH/ABTS antioxidant assays.
References
- 1. echemi.com [echemi.com]
- 2. ulprospector.com [ulprospector.com]
- 3. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. 2,4-Di-tert-butylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. yeskangaroo.com [yeskangaroo.com]
- 8. specialchem.com [specialchem.com]
- 9. linchemical.com [linchemical.com]
- 10. Recovery of an Antioxidant Derived from a Phenolic Diphosphite from Wastewater during the Production of a Polypropylene Compound: A Step towards Sustainable Management - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-bis(2-phenylpropan-2-yl)phenol's Mechanism of Action and Performance Against Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,4-bis(2-phenylpropan-2-yl)phenol's Antioxidant and Catalytic Performance.
This guide provides a detailed comparison of the mechanism of action and performance of this compound, a sterically hindered phenolic compound, against other relevant alternatives in the fields of antioxidant activity and catalysis. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Core Mechanism of Action: A Sterically Hindered Phenolic Antioxidant
This compound, also commonly known as 2,4-dicumylphenol, primarily functions as a potent antioxidant. Its mechanism of action is centered around its phenolic hydroxyl (-OH) group and the presence of two bulky 2-phenylpropan-2-yl (cumyl) groups at the ortho and para positions of the phenol ring.
The principal antioxidant mechanism is through Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl group readily donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. This process is crucial in preventing oxidative damage to biological molecules and materials.
Upon donating the hydrogen atom, a stable phenoxyl radical is formed. The stability of this radical is significantly enhanced by the steric hindrance provided by the large cumyl groups. This steric shielding prevents the phenoxyl radical from participating in further undesirable reactions, a key feature for a potent antioxidant. This mechanism is shared by other hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT).
Beyond its antioxidant properties, the sterically demanding nature of this compound makes it a valuable ligand in the field of catalysis, particularly in Ziegler-Natta type catalysts for olefin polymerization. The bulky substituents create a unique steric and electronic environment around a metal center, influencing the catalytic activity and the properties of the resulting polymers.
Performance Comparison: Antioxidant Activity
To objectively evaluate the antioxidant performance of this compound, we compare its activity with other well-known phenolic antioxidants using data from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric for comparison. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Assay IC50 Value (µg/mL) | Notes |
| This compound | Data not available in cited literature | While the mechanism is well-understood, specific IC50 values from standardized assays were not found in the reviewed literature. |
| 2,4-di-tert-butylphenol (2,4-DTBP) | 60 µg/mL[1] | A structurally similar hindered phenol, it demonstrates significant antioxidant activity. |
| Butylated Hydroxytoluene (BHT) | 23 µg/mL[2] | A widely used synthetic phenolic antioxidant, known for its high efficacy. |
| Trolox | 3.77 µg/mL[3] | A water-soluble analog of vitamin E, commonly used as a positive control and standard in antioxidant assays. Its low IC50 value indicates very high antioxidant activity. |
Experimental Protocols
DPPH Free Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution shows a strong absorbance at 517 nm, which decreases upon reduction by an antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Test compound and reference standards (e.g., Trolox, BHT)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and reference standards in methanol.
-
Add a specific volume of the DPPH solution to an equal volume of the sample solutions.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
A blank containing the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The blue-green ABTS•+ solution has a characteristic absorbance at 734 nm, which is reduced in the presence of an antioxidant.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Test compound and reference standards
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. This solution is typically allowed to stand in the dark for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and reference standards.
-
Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of antioxidant action via Hydrogen Atom Transfer and steric stabilization.
Caption: Workflow for the DPPH free radical scavenging assay.
Performance Comparison: Catalytic Activity
As a ligand in Ziegler-Natta catalysts, this compound's performance is evaluated based on the catalytic activity (e.g., turnover frequency) and the properties of the resulting polymer (e.g., molecular weight, polydispersity). Direct comparative data for catalysts bearing this specific ligand versus alternatives is scarce in the readily available literature. However, the principle of its function is based on the steric and electronic effects of the bulky cumyl groups influencing the coordination sphere of the metal center.
Factors Influenced by the Ligand:
-
Catalytic Activity: The steric bulk can affect the rate of monomer insertion and, consequently, the overall polymerization rate.
-
Polymer Molecular Weight: The ligand structure can influence chain termination and chain transfer reactions, thereby controlling the molecular weight of the polymer.
-
Stereoselectivity: In the polymerization of prochiral olefins like propylene, the ligand's geometry can dictate the stereochemistry of the resulting polymer (e.g., isotactic vs. syndiotactic).
A general experimental protocol for evaluating the performance of a polymerization catalyst is outlined below.
Experimental Protocol for Ethylene Polymerization
Materials:
-
Metal precursor (e.g., TiCl4)
-
This compound (or alternative ligand)
-
Cocatalyst (e.g., triethylaluminum)
-
Solvent (e.g., toluene)
-
High-pressure reactor
-
Ethylene gas
Procedure:
-
The catalyst is typically prepared in an inert atmosphere by reacting the metal precursor with the ligand.
-
The reactor is charged with the solvent and the cocatalyst.
-
The prepared catalyst is introduced into the reactor.
-
The reactor is pressurized with ethylene to the desired pressure.
-
The polymerization is carried out at a specific temperature for a set duration.
-
The reaction is terminated, and the polymer is collected, washed, and dried.
-
The catalytic activity is calculated based on the yield of the polymer, the amount of catalyst used, and the reaction time.
-
The polymer is characterized for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).
Caption: General workflow for evaluating catalyst performance in polymerization.
Conclusion
This compound is a versatile molecule with a well-defined mechanism of action as a hindered phenolic antioxidant. Its performance is comparable to other sterically hindered phenols, although a lack of publicly available, standardized quantitative data for this specific compound makes direct comparison challenging. As a ligand, its bulky nature is expected to significantly influence the outcome of catalytic polymerizations. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal compound for their specific antioxidant or catalytic needs. Further research to quantify the antioxidant efficacy and catalytic performance of this compound using standardized assays would be highly beneficial to the scientific community.
References
A Comparative Analysis of 2,4-Dicumylphenol's Performance as a Polymer Additive
For researchers, scientists, and drug development professionals, the selection of appropriate polymer additives is critical to ensure the stability, longevity, and performance of a final product. This guide provides a comprehensive comparative study of 2,4-dicumylphenol, a notable antioxidant and UV stabilizer, against other common alternatives in various polymer systems. The following sections detail its performance, supported by experimental data, and provide insights into the methodologies used for evaluation.
Introduction to 2,4-Dicumylphenol
2,4-Dicumylphenol is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by bulky cumyl groups ortho and para to the hydroxyl group, makes it an effective radical scavenger, a mechanism central to its function in preventing oxidative degradation of polymers.[1] It is utilized to protect a variety of polymers, including polybutadiene, butyl rubber, and natural rubber, from degradation initiated by heat, oxygen, and UV radiation.[1] This guide will compare its performance with other widely used antioxidants, such as those from the Irganox family, in key polymer matrices like polypropylene (PP), polyethylene (PE), polyvinyl chloride (PVC), and various elastomers.
Mechanism of Action: Antioxidant and UV Stabilization
Phenolic antioxidants, including 2,4-dicumylphenol, function by interrupting the free-radical chain reactions that lead to polymer degradation. The process begins with the initiation of a free radical on the polymer chain (P•) due to energy input from heat or UV radiation. This radical reacts with oxygen to form a peroxy radical (POO•), which can then abstract a hydrogen atom from another polymer chain, propagating the degradation cycle.
2,4-Dicumylphenol donates the hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable, resonance-stabilized phenoxy radical. This phenoxy radical is sterically hindered by the cumyl groups, preventing it from initiating new degradation chains.
As a UV stabilizer, 2,4-dicumylphenol can absorb UV radiation and dissipate it as heat, thereby protecting the polymer from photodegradation.
Below is a diagram illustrating the general mechanism of a hindered phenolic antioxidant.
References
Assessing the Cost-Effectiveness of 2,4-bis(2-phenylpropan-2-yl)phenol as an Antioxidant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant 2,4-bis(2-phenylpropan-2-yl)phenol against common alternatives, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Ascorbic Acid. The assessment focuses on cost-effectiveness, supported by available experimental data on antioxidant activity.
Executive Summary
This compound, a sterically hindered phenolic antioxidant, presents a potentially cost-effective option for various applications. Its large hydrophobic groups contribute to its solubility in nonpolar environments and are expected to enhance its radical scavenging ability. This guide offers a comparative analysis of its performance and cost against widely used antioxidants, providing researchers and drug development professionals with the data needed to make informed decisions.
Comparative Analysis of Antioxidant Performance
The efficacy of an antioxidant is often determined by its ability to scavenge free radicals. This is quantitatively measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity. The following table summarizes the available IC50 values for this compound (using the structurally similar 2,4-di-tert-butylphenol as a proxy) and its alternatives in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Table 1: Comparison of Antioxidant Activity (IC50 Values)
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| 2,4-di-tert-butylphenol* | 60[1] | 17[1] |
| BHT (Butylated Hydroxytoluene) | 202.35 | - |
| BHA (Butylated Hydroxyanisole) | 112.05 | - |
| Trolox | 3.77[2] | 2.93[2] |
| Ascorbic Acid (Vitamin C) | ~66 | ~50[3] |
*Data for 2,4-di-tert-butylphenol is used as a proxy for this compound due to structural similarity.
Cost-Effectiveness Analysis
To assess the cost-effectiveness, the price per gram of each antioxidant is compared with its antioxidant activity. A lower cost per unit of activity indicates a more cost-effective option.
Table 2: Cost-Effectiveness Comparison
| Antioxidant | Price (USD/g) | Approximate DPPH IC50 (µM) | Approximate ABTS IC50 (µM) |
| This compound | 0.0096 | 181.5 | 51.4 |
| BHT | 0.0302 | 918.3 | - |
| BHA | 0.0459 | 621.7 | - |
| Trolox | 0.435 | 15.1 | 11.7 |
| Ascorbic Acid | 0.0798 | 374.7 | 283.9 |
Note: Prices are estimates based on available supplier information and may vary. IC50 values have been converted to µM for a more direct comparison of molecular effectiveness.
From the data, this compound demonstrates a significantly lower cost per gram compared to the other antioxidants. While its antioxidant activity, based on the proxy, is moderate compared to Trolox, its low price makes it a highly cost-effective option, particularly for applications where bulk usage is required.
Antioxidant Mechanism and Experimental Workflows
The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals. This process is often referred to as hydrogen atom transfer (HAT).
Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.
The following diagram illustrates a general workflow for assessing the antioxidant capacity of a compound using common in vitro assays.
Caption: A generalized workflow for in vitro antioxidant activity assessment.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well microplate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in a dark-colored solution containing the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well microplate, add 20 µL of each dilution of the test compound.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as in the DPPH assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct, which is measured spectrophotometrically.
Procedure:
-
Prepare a lipid-rich substrate, such as a tissue homogenate or a liposome suspension.
-
Induce lipid peroxidation by adding an oxidizing agent (e.g., FeSO4/ascorbate).
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
To the supernatant, add a solution of thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath for 15-20 minutes to allow the color to develop.
-
Cool the samples and measure the absorbance at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.
-
The IC50 value is then determined.
Conclusion
Based on the available data, this compound emerges as a highly cost-effective antioxidant. Its low market price, combined with moderate antioxidant activity, makes it a compelling alternative to more expensive options like Trolox, particularly in applications where cost is a significant factor. While its radical scavenging potency may be lower than some standards, its economic advantage warrants consideration for its use in various research, development, and industrial settings. Further direct experimental validation of its antioxidant activity using the described protocols is recommended to confirm these findings.
References
Quantitative Analysis of 2,4-Dicumylphenol's Radical Scavenging Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis Overview
Phenolic compounds are a well-established class of antioxidants that exert their radical scavenging effects primarily through hydrogen atom donation. The efficacy of a phenolic antioxidant is influenced by the nature and position of substituents on the aromatic ring. For instance, the antioxidant activity of Butylated Hydroxytoluene (BHT), a common synthetic antioxidant, is well-documented. While specific IC50 or Trolox equivalent values for 2,4-dicumylphenol are not found in the reviewed literature, it is plausible that its radical scavenging activity would be comparable to other sterically hindered phenols.
To facilitate future research and a direct comparison, this guide presents the detailed methodologies for three widely accepted antioxidant capacity assays: DPPH, ABTS, and ORAC. Researchers can utilize these protocols to generate quantitative data for 2,4-dicumylphenol and benchmark its performance against other antioxidants.
Quantitative Data Comparison
As of the latest literature review, specific quantitative data on the radical scavenging capacity of 2,4-dicumylphenol from DPPH, ABTS, or ORAC assays is not available. To provide a comparative context, the following table includes typical data for well-characterized antioxidant standards. Researchers are encouraged to use this table as a template for presenting their own experimental findings for 2,4-dicumylphenol.
| Compound | DPPH Radical Scavenging (IC50, µg/mL) | ABTS Radical Scavenging (Trolox Equivalents, µM TE/mg) | Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g) |
| 2,4-Dicumylphenol | Data not available | Data not available | Data not available |
| Trolox | ~4-8 | 1.0 (by definition) | ~1.0 (by definition) |
| Ascorbic Acid | ~2-5 | ~0.9-1.1 | ~0.4-0.6 |
| BHT (Butylated Hydroxytoluene) | ~10-30 | ~0.5-0.8 | ~0.3-0.5 |
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below to ensure standardized and reproducible results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow, measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Prepare a series of concentrations of 2,4-dicumylphenol and reference antioxidants (e.g., Trolox, Ascorbic Acid) in methanol.
-
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the antioxidant solution (e.g., 100 µL).
-
Add the DPPH working solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of 2,4-dicumylphenol and a reference standard (e.g., Trolox) in a suitable solvent.
-
-
Assay:
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of the peroxyl radical generator, AAPH.
-
Prepare a series of concentrations of 2,4-dicumylphenol and a reference standard (e.g., Trolox) in the phosphate buffer.
-
-
Assay:
-
In a black 96-well plate, add the antioxidant solution, followed by the fluorescein solution.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of each sample or standard.
-
A standard curve is created by plotting the net AUC against the concentration of Trolox.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
-
Visualizing the Antioxidant Mechanism and Experimental Workflow
To provide a clearer understanding of the underlying principles and processes, the following diagrams illustrate the general radical scavenging mechanism of phenolic antioxidants and a typical experimental workflow for antioxidant capacity assays.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Cross-Validation of Analytical Methods for 2,4-Dicumylphenol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2,4-dicumylphenol, a significant compound in industrial applications. The objective is to offer a clear, data-driven overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to aid in method selection and cross-validation.
Method Performance Comparison
The choice of an analytical technique for quantifying 2,4-dicumylphenol is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the performance characteristics for GC-MS, alongside typical expectations for HPLC and LC-MS/MS based on the analysis of analogous phenolic compounds.
Table 1: Performance Characteristics of Analytical Methods for 2,4-Dicumylphenol Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS)[1][2] | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.994[1][2] | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | Not explicitly reported | Typically 80-120% | Typically 80-120% |
| Precision (%RSD) | < 4.8%[1][2] | Typically < 15% | Typically < 15% |
| Limit of Detection (LOD) | 1.4 ng/kg (in prawn tissue)[1] | Analyte and detector dependent (typically low µg/L to ng/L range) | Analyte and instrument dependent (typically low ng/L to pg/L range) |
| Limit of Quantification (LOQ) | 0.100 µg/L (in prawn tissue extract)[1] | Analyte and detector dependent (typically µg/L to ng/L range) | Analyte and instrument dependent (typically ng/L to pg/L range) |
| Selectivity | High (based on retention time and mass spectrum) | Moderate to High (detector dependent) | Very High (based on precursor and product ion transitions) |
| Sample Throughput | Moderate | High | High |
| Derivatization | Not required in the cited method[1][2] | Generally not required | Generally not required |
Note: While a validated GC-MS method for 2,4-dicumylphenol is available, specific, publicly accessible validated performance data for HPLC and LC-MS/MS methods for this particular compound is limited. The values presented for HPLC and LC-MS/MS are based on typical performance for similar phenolic compounds and should be confirmed by method validation for 2,4-dicumylphenol.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in analytical science. The following sections provide detailed experimental protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a validated method for the simultaneous analysis of 2,4-dicumylphenol and other phenols in a biological matrix.[1][2]
1. Sample Preparation: Ultrasound-Accelerated Extraction
-
Accurately weigh 2.0 g of the homogenized sample into a centrifuge tube.
-
To precipitate proteins, add 2.0 mL of acetonitrile.
-
Fortify the sample with an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for subsequent GC-MS analysis.
2. Instrumental Conditions
-
GC System: Agilent 7890A or equivalent.
-
MS Detector: Agilent 5975C or equivalent.
-
Column: EC™-5 capillary column (30 m length, 0.32 mm internal diameter, 1.00 µm film thickness).
-
Carrier Gas: Helium.
-
Injector: Split/splitless, operated in splitless mode.
-
Injection Volume: 2.0 µL.
-
Oven Temperature Program: Initiate at 40°C for 2 minutes, then ramp at 15°C/minute to 260°C, and finally hold at 265°C for 13 minutes.
-
Detection: Electron Impact (EI) ionization with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) - General Protocol
The following is a general protocol for the analysis of phenolic compounds by HPLC. This protocol would necessitate optimization and full validation for the specific quantification of 2,4-dicumylphenol.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the sample solution onto the conditioned cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the target analyte, 2,4-dicumylphenol, with a suitable organic solvent such as methanol or acetonitrile.
-
The eluate is then evaporated to dryness and reconstituted in the mobile phase prior to injection.
2. Instrumental Conditions
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for 2,4-dicumylphenol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Protocol
This general protocol for the analysis of phenolic compounds by LC-MS/MS would require optimization and validation for 2,4-dicumylphenol.
1. Sample Preparation
-
Sample preparation is critical and typically involves either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences and concentrate the analyte.
2. Instrumental Conditions
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
-
MS Detector: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with dimensions suitable for UHPLC (e.g., shorter length and smaller particle size).
-
Mobile Phase: A gradient elution with methanol or acetonitrile and water, containing a modifier such as ammonium formate or formic acid to enhance ionization.
-
Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally effective for phenolic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity, by monitoring specific precursor to product ion transitions for 2,4-dicumylphenol and its internal standard.
Visualizations
Experimental and Logical Workflows
To visually represent the processes involved in the analysis and validation of 2,4-dicumylphenol, the following diagrams are provided.
Caption: General experimental workflow for 2,4-dicumylphenol quantification.
Caption: Interrelation of key parameters for analytical method validation.
References
Safety Operating Guide
Personal protective equipment for handling 2,4-bis(2-phenylpropan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-bis(2-phenylpropan-2-yl)phenol (CAS No. 2772-45-4). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact in the laboratory.
Hazard Identification and Classification
This compound is a solid, crystalline substance that is white to yellow in appearance. While comprehensive toxicological data for this specific compound is limited, it is classified under the Globally Harmonized System (GHS) with the following hazards:
-
GHS Pictogram:

-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
Due to its phenolic structure, it should be handled with the same precautions as other hazardous phenolic compounds, which are known to be corrosive and toxic.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should be worn at all times. A face shield should be worn over goggles when there is a risk of splashing. |
| Hands | Double gloves: inner nitrile glove, outer butyl rubber or neoprene gloves | Nitrile gloves provide splash protection but should be changed immediately upon contamination. Butyl rubber or neoprene gloves offer better resistance to phenols. |
| Body | Laboratory coat and chemically resistant apron | A fully buttoned lab coat is mandatory. A butyl rubber or neoprene apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
| Respiratory | Use in a certified chemical fume hood | A respirator with an organic vapor cartridge may be necessary for spills or if work cannot be conducted in a fume hood. |
Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wipe the affected area with polyethylene glycol (PEG) 300 or 400. If PEG is unavailable, wash the area with soap and water for at least 15 minutes. Seek immediate medical attention. Do not use ethanol or other solvents as they may increase absorption. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
For small spills of solid material:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a soap and water solution.
For larger spills, or if the material is in solution:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[3][4]
Quantitative Data
| Parameter | Value (for Phenol) | Species | Reference |
| LD50 (Oral) | 317 mg/kg | Rat | [5] |
| LC50 (Inhalation) | 316 mg/m³ | Rat | [5] |
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety measures.
Caption: Standard Operating Procedure Workflow for Handling this compound.
Caption: Hierarchy of Controls for Safe Chemical Handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
